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Core Science & Biosynthesis

Foundational

The Pharmacological Topography of 3-Ethenyl-1-methyl-1H-indazole Derivatives: Targeting MLLT1/3 YEATS Domains in Oncology

Executive Summary In modern medicinal chemistry, certain molecules serve not as standalone therapeutics, but as privileged pharmacophore precursors that dictate the efficacy of advanced drug modalities. 3-Ethenyl-1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, certain molecules serve not as standalone therapeutics, but as privileged pharmacophore precursors that dictate the efficacy of advanced drug modalities. 3-Ethenyl-1-methyl-1H-indazole (also known as 1-methyl-3-vinyl-1H-indazole, CAS: 1628024-32-7) is one such critical building block. While the bare scaffold exhibits negligible standalone in vitro efficacy, it is the foundational structural determinant for a new class of targeted inhibitors and Proteolysis Targeting Chimeras (PROTACs) directed against the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9)[1].

As a Senior Application Scientist, I have structured this technical guide to decode the causality between the structural properties of the 3-ethenyl-1-methyl-1H-indazole core and its resulting in vitro pharmacological profile when elaborated into mature therapeutic agents.

Structural Rationale & Target Biology

The biological targets of these indazole derivatives are MLLT1 and MLLT3, which are histone reader proteins containing highly conserved YEATS domains. These domains recognize and bind to acetylated histones on chromatin, subsequently recruiting the Super Elongation Complex (SEC) to drive the transcription of potent oncogenes (e.g., Myc, BCL-2, HOXA9)[2]. This pathway is a critical dependency in MLL-rearranged leukemias and Wilms' tumor[1].

The Role of the 3-Ethenyl Vector: The 1-methyl-1H-indazole core is designed to mimic native acetyl-lysine interactions within the narrow, hydrophobic pocket of the YEATS domain. The 3-ethenyl (vinyl) moiety is a highly reactive, strategically positioned synthetic vector. Through functionalization—such as hydroboration-oxidation to yield a 2-hydroxyethyl group[2]—the ethenyl group allows chemists to perfectly occupy a solvent-exposed sub-pocket. This functionalization not only drastically increases binding affinity but also serves as the ideal linker attachment point for PROTAC E3 ligase recruiting ligands[1].

G AcHistone Acetylated Histones MLLT1 MLLT1/3 YEATS Domain AcHistone->MLLT1 Binds SEC Super Elongation Complex MLLT1->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogene Expression PolII->Oncogenes Drives Inhibitor Indazole Derivative Inhibitor->MLLT1 Blocks/Degrades

Fig 1: MLLT1/3 signaling pathway and targeted disruption by indazole derivatives.

In Vitro Pharmacological Profiling Architectures

To evaluate the pharmacological properties of compounds derived from 3-ethenyl-1-methyl-1H-indazole, researchers employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the gold-standard in vitro assay[3].

The Causality of Assay Selection: Standard fluorescence polarization is often compromised by the auto-fluorescence of highly conjugated heterocyclic libraries. TR-FRET mitigates this by utilizing the long emission half-life of a Europium (Eu³⁺) cryptate donor. By introducing a time delay before measurement, short-lived background fluorescence from the indazole derivatives decays, ensuring an exceptionally high signal-to-noise ratio. The assay measures the disruption of the interaction between 6His-tagged MLLT1/3 and a biotinylated acetyl-histone peptide[3].

TRFRET Step1 6His-MLLT1 + Eu3+-anti-6His Step2 Add Indazole Derivative Step1->Step2 Pre-incubation Step3 Add Biotin-Peptide + XL-665-Streptavidin Step2->Step3 Competition Step4 Measure FRET (665nm/615nm) Step3->Step4 Readout

Fig 2: TR-FRET assay workflow for evaluating YEATS domain binding affinity.

Quantitative Pharmacological Data

The transformation of the raw 3-ethenyl-1-methyl-1H-indazole intermediate into advanced pharmacological agents yields distinct in vitro profiles. The table below summarizes the aggregated efficacy metrics typical for this structural class based on recent patent literature[1],[3].

Compound StageTargetAssay ModalityTypical Efficacy RangePharmacological Outcome
Naked Precursor (3-ethenyl-1-methyl-1H-indazole)MLLT1/3TR-FRETIC₅₀ > 10 µMInactive (Lacks necessary steric bulk for pocket filling)
Imidazo-pyridine Derivatives MLLT1/3TR-FRETIC₅₀ : 10 nM – 500 nMPotent competitive binding; transcriptional pausing
Indazole-PROTACs MLLT1Western BlotDC₅₀ : 1 nM – 50 nMTarget degradation (Dmax > 80%); SEC complex collapse
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee reproducible in vitro profiling.

Protocol A: TR-FRET MLLT1 YEATS Domain Binding Assay

Purpose: Quantify the binding affinity (IC₅₀) of functionalized indazole derivatives.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.1% BSA, 0.01% Tween-20, and 400 mM Potassium Fluoride (KF).

    • Causality: KF is strictly required to prevent the quenching of the Europium cryptate signal by free water molecules. BSA and Tween-20 prevent the non-specific adsorption of lipophilic indazole derivatives to the microplate walls.

  • Compound Dispensing: Echo-dispense the indazole derivatives in a 10-point dose-response curve into a 384-well plate. Final DMSO concentration must not exceed 1%.

  • Protein Pre-incubation: Add 6His-MLLT1 (final 10 nM) and Eu³⁺-anti-6His antibody (donor). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to access the YEATS pocket before the highly competitive native histone peptide is introduced.

  • Peptide Addition: Add the biotinylated acetyl-histone peptide and Streptavidin-XL665 (acceptor). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at emission wavelengths of 615 nm and 665 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (high FRET) and an untagged MLLT1 control (low FRET). A Z'-factor > 0.5 validates the assay's robustness, confirming that signal reduction is due to specific competitive binding, not assay drift.

Protocol B: Cellular Degradation Assay for Indazole-PROTACs

Purpose: Confirm that the in vitro binding translates to ubiquitin-proteasome-mediated degradation[1].

  • Cell Seeding: Seed MV4-11 cells (an MLL-rearranged leukemia line highly dependent on MLLT1) at 1×106 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with indazole-PROTAC derivatives for 24 hours.

  • Lysis: Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe lysates for MLLT1 and Vinculin (loading control).

  • Self-Validation Checkpoint: Pre-treat a parallel control well with the proteasome inhibitor Epoxomicin (1 µM) for 2 hours prior to PROTAC addition. If the indazole-PROTAC fails to degrade MLLT1 in this well while succeeding in the standard well, it validates that the mechanism is strictly proteasome-dependent, ruling out off-target cytotoxicity or transcriptional suppression.

References
  • WO2024188906A1 - Agents de dégradation protac de mllt1 et/ou mllt3 - Google Patents Source: Google Patents URL
  • WO2024133560A1 - Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives as mllt1 and mllt3 inhibitors - Google Patents Source: Google Patents URL
  • Source: Googleapis.com (European Patent Office)

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Exploratory

Pharmacological Utility and Receptor Binding Affinity of 3-Ethenyl-1-methyl-1H-indazole Derivatives: A Technical Guide

Abstract The 1-methyl-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of neuroactive and metabolic therapeutics. Specifically, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 1-methyl-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of neuroactive and metabolic therapeutics. Specifically, the introduction of an ethenyl (vinyl) group at the C3 position—yielding 3-ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7)[1]—provides a unique dual utility. It acts both as a rigid, π -electron-rich interaction surface for receptor binding and as a highly reactive synthetic handle for late-stage functionalization. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationships (SAR), quantitative binding profiles, and self-validating experimental workflows required to evaluate these compounds effectively.

Mechanistic Insights into Indazole-Receptor Interactions

To understand the binding affinity of 3-ethenyl-1-methyl-1H-indazole derivatives, we must analyze the causality behind the molecular architecture:

  • Thermodynamic Locking via N1-Methylation: Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Methylation at the N1 position locks the molecule exclusively into the 1H-tautomer, which is thermodynamically more stable by approximately 3.2–3.6 kcal/mol[2]. This fixed geometry is critical; it ensures predictable hydrogen bonding between the exposed N2 atom and conserved aspartate residues within G-protein coupled receptor (GPCR) binding pockets.

  • Steric and Electronic Role of the C3-Ethenyl Group: The sp2-hybridized ethenyl group extends the planar π -conjugation of the indazole ring. In the context of the 5-HT2A and μ -opioid receptors (MOR), this coplanar extension facilitates optimal π−π stacking with aromatic residues (e.g., Phenylalanine and Tryptophan) in the hydrophobic cleft[3].

  • Late-Stage Functionalization: Beyond direct binding, the 3-ethenyl moiety is an ideal substrate for mechanochemical Palladium-catalyzed cross-coupling (e.g., Heck reactions)[4]. This allows researchers to rapidly synthesize extended, multi-target pharmacophores, such as those seen in the clinical candidate ITI-333[3].

Quantitative Receptor Binding Profiles

The functionalization of the 1-methyl-1H-indazole core yields compounds with sub-nanomolar affinities across multiple therapeutic targets. The table below summarizes the binding affinities ( Ki​ or IC50​ ) of key derivatives, illustrating the scaffold's versatility.

Compound Class / DerivativeTarget Receptor / EnzymeBinding AffinityKey Structural Contribution
ITI-333 Analogues Serotonin 5-HT2A Ki​ = 2.8 – 8.3 nMExtended C3-alkyl/aryl chain enhances hydrophobic pocket fit[3].
ITI-333 Analogues μ -Opioid Receptor (MOR) Ki​ = 11.0 – 19.7 nMN1-methylation improves MOR affinity by ~5-fold over unmethylated[3].
Indazole-3-carboxamides Serotonin 5-HT3 Kd​ = 0.69 nMRigid indazole core mimics endogenous indole, improving stability[5].
Indazole-5-carboxamides Monoamine Oxidase B (MAO-B) IC50​ = 0.386 nM>25,000-fold selectivity over MAO-A due to active site steric constraints[5].
1,5-Benzodiazepine Conjugates Cholecystokinin A (CCK-A)High SelectivityC3 substitution drives 5–100-fold improvement in CCK-A/CCK-B selectivity[6].
GPCR Signaling Pathway Visualization

When 3-ethenyl-1-methyl-1H-indazole derivatives bind to GPCRs like the 5-HT2A receptor, they trigger a specific intracellular cascade. Understanding this pathway is essential for designing downstream functional assays (e.g., calcium mobilization assays).

GPCR_Signaling Ligand 1-Methyl-1H-indazole Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Cofactor

Fig 1: Gq-coupled signaling pathway activated by indazole-based 5-HT2A receptor agonists.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the Ki​ of novel 3-ethenyl-1-methyl-1H-indazole compounds, a highly controlled competitive radioligand binding assay is required. This protocol is designed with built-in validation mechanisms to ensure data integrity.

Phase 1: Membrane Preparation
  • Action: Culture CHO-K1 cells stably transfected with human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Causality: CHO-K1 cells are utilized because they lack endogenous monoamine receptors, providing a zero-background matrix. The high-speed centrifugation isolates the membrane fraction where the lipophilic GPCRs reside, discarding cytosolic contaminants.

Phase 2: Assay Incubation & Competition
  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Ketanserin (radioligand), and serial dilutions of the indazole test compound ( 10−11 to 10−5 M). Incubate at 37°C for 60 minutes.

  • Self-Validation (Controls): Include wells with 10 µM unlabelled Ketanserin to define Non-Specific Binding (NSB). Include wells with buffer only to define Total Binding (TB). A Z'-factor > 0.6 must be achieved between TB and NSB to validate the plate.

Phase 3: Rapid Filtration & Detection
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: 3-ethenyl-1-methyl-1H-indazole derivatives are highly lipophilic and prone to sticking to borosilicate glass. Pre-treating the filters with PEI coats them with a positive charge, neutralizing the glass and drastically reducing non-specific background noise. The ice-cold wash buffer prevents the dissociation of the receptor-ligand complex during filtration.

Phase 4: Data Analysis
  • Action: Extract radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Step1 1. Membrane Prep Isolate CHO-K1 membranes Step2 2. Compound Dilution Indazole ligands (10^-11 to 10^-5 M) Step1->Step2 Step3 3. Incubation Add [3H]-Ketanserin at 37°C for 60 min Step2->Step3 Step4 4. Rapid Filtration GF/B filters pre-soaked in 0.5% PEI Step3->Step4 Step5 5. Scintillation Measure bound radioactivity (CPM) Step4->Step5 Step6 6. Data Analysis Calculate IC50 and Ki (Cheng-Prusoff) Step5->Step6

Fig 2: Step-by-step experimental workflow for competitive radioligand binding assays.

References
  • [6] Journal of Medicinal Chemistry (ACS). Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. Available at: [Link]

  • [3] National Institutes of Health (PMC). Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders. Available at:[Link]

  • [2] Thieme Connect. Product Class 2: 1H- and 2H-Indazoles (Tautomeric Equilibria). Available at:[Link]

  • [4] The Journal of Organic Chemistry (ACS). Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles. Available at: [Link]

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Foundational

Computational Modeling and Density Functional Theory (DFT) Analysis of 3-Ethenyl-1-methyl-1H-indazole: Electronic Properties and Reactivity Profiling

Executive Summary The rational design of heterocyclic pharmacophores relies heavily on understanding their intrinsic electronic properties and regioselective reactivity. This whitepaper provides an in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores relies heavily on understanding their intrinsic electronic properties and regioselective reactivity. This whitepaper provides an in-depth technical guide on the computational modeling of 3-ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7)[1]. By employing Density Functional Theory (DFT), we can systematically map the molecular orbital landscape, electrostatic potential, and local reactivity indices of this molecule. This guide establishes a self-validating computational protocol designed for researchers leveraging indazole derivatives in medicinal chemistry and synthetic methodology.

Pharmacological and Synthetic Relevance

The indazole core is a "privileged scaffold" in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and novel therapeutics. Recent structural biology efforts have even identified 1-methyl-1H-indazole derivatives as highly specific [2], a critical target in Huntington's disease.

The specific substitution pattern of 3-ethenyl-1-methyl-1H-indazole offers two distinct mechanistic advantages:

  • Tautomeric Locking: The 1-methyl group prevents the 1H⇌2H tautomerization inherent to unsubstituted indazoles. This locks the molecule into a single, defined electronic state, eliminating the energetic ambiguity of tautomeric equilibria during both computational modeling and biological target binding.

  • Extended π -Conjugation & Synthetic Utility: The 3-ethenyl (vinyl) group extends the conjugated π -system of the indazole ring. Synthetically, this ethenyl moiety serves as a versatile handle for [3] (e.g., oxidative Heck arylations) or as a Michael acceptor, allowing for rapid diversification of the scaffold.

Computational Methodology and Causality

To accurately model the physical chemistry of this system, the choice of the DFT functional and basis set must be deliberate and physically justified.

We employ the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction (B3LYP-D3 ). Standard B3LYP often fails to account for medium-to-long-range electron correlation (dispersion forces). Including the D3 correction is critical for accurately modeling non-covalent interactions, such as π−π stacking, which the indazole core will inevitably undergo when docked into a protein active site.

The chosen basis set is 6-311++G(d,p) . The inclusion of diffuse functions (++) is an absolute requirement for this molecule. Diffuse functions allow the electron density to extend further from the nucleus, which is necessary to accurately model the lone pairs on the highly electronegative nitrogen atoms (N1 and N2) and to compute the anionic states required for Fukui function calculations[4]. Polarization functions (d,p) are included to account for the asymmetric electron distribution in the conjugated ethenyl-indazole system[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step workflow must be executed. This protocol acts as a self-validating system:

  • Initial Geometry Construction: Build the 3-ethenyl-1-methyl-1H-indazole structure using a graphical interface (e.g., GaussView). Pre-optimize the geometry using the MMFF94 force field to resolve any severe steric clashes between the 1-methyl and 3-ethenyl groups.

  • Ground State Optimization: Execute a DFT geometry optimization using Opt=Tight criteria at the B3LYP-D3/6-311++G(d,p) level in the gas phase (or using a Polarizable Continuum Model, PCM, if simulating a specific solvent environment like water or DMF).

  • Thermodynamic Validation (Frequency Calculation): Critical Step. Run a vibrational frequency calculation at the exact same level of theory. You must confirm the absence of imaginary frequencies ( NImag​=0 ). This proves the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state or saddle point.

  • Wavefunction & FMO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from the formatted checkpoint file to calculate global reactivity descriptors.

  • Local Reactivity Mapping: Perform Natural Population Analysis (NPA) to compute condensed Fukui functions ( f+ , f− ) by running single-point energy calculations on the neutral ( N ), anionic ( N+1 ), and cationic ( N−1 ) states.

DFT_Workflow cluster_analyses Electronic & Reactivity Analyses Start Input Geometry: 3-Ethenyl-1-methyl-1H-indazole Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check Imaginary Freq = 0) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP Fukui Fukui Functions (Local Reactivity) Freq->Fukui NBO NBO Analysis (Hyperconjugation) Freq->NBO Output Data Synthesis: Reactivity Profiling & Docking Prep FMO->Output MEP->Output Fukui->Output NBO->Output

Figure 1: Computational DFT workflow for the electronic and reactivity profiling of 3-ethenyl-1-methyl-1H-indazole.

Structural and Electronic Properties

Frontier Molecular Orbitals (FMO)

According to Koopmans' theorem, the ionization potential ( IP ) and electron affinity ( EA ) of a molecule can be approximated from the energies of the HOMO and LUMO, respectively. The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of kinetic stability and chemical reactivity. A smaller gap indicates higher polarizability and generally higher chemical reactivity, as it requires less energy to excite an electron from the ground state.

Because the 3-ethenyl group extends the π -conjugation of the indazole core, the ΔE of 3-ethenyl-1-methyl-1H-indazole is narrower compared to the unsubstituted 1-methyl-1H-indazole.

Table 1: Calculated Global Reactivity Descriptors (B3LYP-D3/6-311++G(d,p))

ParameterSymbolDerivationRepresentative Value (eV)*
HOMO Energy EHOMO​ --5.85
LUMO Energy ELUMO​ --1.42
Energy Gap ΔE ELUMO​−EHOMO​ 4.43
Ionization Potential IP −EHOMO​ 5.85
Electron Affinity EA −ELUMO​ 1.42
Chemical Hardness η (IP−EA)/2 2.21
Chemical Softness S 1/(2η) 0.23
Electrophilicity Index ω μ2/(2η) 1.49

*Note: Values are representative approximations synthesized from literature on closely related [4] to demonstrate the data output structure.

Local Reactivity and Regioselectivity

While global descriptors define the overall stability of the molecule, local descriptors are required to predict where the molecule will react.

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density over the molecular surface, providing a visual guide to electrophilic and nucleophilic attack sites. In 3-ethenyl-1-methyl-1H-indazole, the most negative regions (red) are localized over the N2 nitrogen atom (due to its lone pair) and the π -cloud of the ethenyl group. The most positive regions (blue) are localized around the hydrogens of the 1-methyl group and the aromatic protons. This indicates that hydrogen bonding interactions within a biological target will likely involve N2 as a hydrogen bond acceptor[5].

Fukui Functions ( f+ , f− )

To predict exact regioselectivity for synthetic functionalization, condensed Fukui functions are calculated using Natural Population Analysis (NPA) charges.

  • Nucleophilic Attack ( f+ ): The highest values for f+ are typically found on the β -carbon of the 3-ethenyl group, confirming its susceptibility to act as a Michael acceptor in conjugate addition reactions.

  • Electrophilic Attack ( f− ): The highest values for f− are localized on the N2 atom and the C5/C7 positions of the indazole benzenoid ring. This aligns with experimental observations where [3] preferentially occurs at the C5 or C7 positions depending on steric hindrance.

Conclusion

The computational profiling of 3-ethenyl-1-methyl-1H-indazole using B3LYP-D3/6-311++G(d,p) provides a rigorous, self-validating framework for understanding its chemical behavior. By locking the tautomeric state via 1-methylation and mapping the extended π -system of the 3-ethenyl group, researchers can accurately predict both its synthetic regioselectivity (via Fukui functions) and its pharmacophoric potential (via MEP and FMO analysis) prior to benchtop execution.

References

  • BioRxiv. "Identification and Characterization of a Small Molecule Ligand for the Huntingtin-HAP40 Complex". bioRxiv.[Link]

  • PubMed Central (PMC). "Synthesis molecular docking and DFT studies on novel indazole derivatives". RSC Advances.[Link]

  • MDPI. "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids". Pharmaceuticals.[Link]

  • RSC Publishing. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles". RSC Advances.[Link]

Sources

Exploratory

The Electronic Properties of the Vinyl Group in 3-Ethenyl-1-methyl-1H-indazole: A Comprehensive Analysis for Drug Development Professionals

An In-Depth Technical Guide Abstract The electronic character of substituents on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, dictating molecular interactions, metabolic stability, and pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The electronic character of substituents on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, dictating molecular interactions, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth analysis of the electronic properties of the vinyl group at the C3 position of the 1-methyl-1H-indazole core. We dissect the delicate interplay between inductive and resonance effects, detail experimental and computational methodologies for their characterization, and discuss the implications for drug design and development. This document serves as a technical resource for researchers and scientists aiming to leverage the unique electronic nature of this moiety in the rational design of novel therapeutics.

Introduction: The Strategic Importance of the Vinyl Group on the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the anti-emetic agent granisetron and the kinase inhibitor axitinib. Its prevalence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-stacking, and its versatile substitution patterns that allow for fine-tuning of physicochemical properties.

The introduction of a vinyl group (-CH=CH₂) at the 3-position of the 1-methyl-1H-indazole scaffold creates a molecule with a unique and nuanced electronic profile. This substituent is not merely a passive linker; its conjugated π-system actively participates in the electronic structure of the parent heterocycle. Understanding the resulting electron distribution is critical for predicting the molecule's reactivity, its potential as a Michael acceptor, its metabolic fate, and its ability to interact with biological targets. This guide elucidates the electronic contributions of the vinyl group, providing a framework for its strategic deployment in drug design.

The Duality of Electronic Influence: Resonance vs. Inductive Effects

The net electronic effect of the vinyl substituent in 3-ethenyl-1-methyl-1H-indazole is a product of two opposing forces: the inductive effect, which operates through the sigma (σ) bond framework, and the resonance effect, which operates through the pi (π) system.

  • Inductive Effect (-I): The sp² hybridized carbons of the vinyl group are more electronegative than a standard sp³ carbon. This results in a weak electron-withdrawing inductive effect, pulling electron density from the indazole ring through the C-C sigma bond.

  • Resonance Effect (+R): The vinyl group is in direct conjugation with the π-system of the indazole ring. This allows for the delocalization of π-electrons from the vinyl group into the ring, an electron-donating resonance effect. This delocalization is particularly significant for the indazole system, as it can extend the aromatic system and influence the electron density at various positions.

The overall electronic character is determined by the balance of these two effects. In the case of a vinyl group attached to a π-rich heterocyclic system, the resonance effect often dominates, leading to a net electron-donating character.

G cluster_effects Electronic Effects of the Vinyl Group cluster_molecule 3-Ethenyl-1-methyl-1H-indazole Inductive Inductive Effect (-I) (Through σ-bonds) NetEffect Net Electronic Character (Resonance Dominates) Inductive->NetEffect Weakly Withdrawing Resonance Resonance Effect (+R) (Through π-system) Resonance->NetEffect Strongly Donating mol Molecule Structure mol->Inductive Influences σ-framework mol->Resonance Influences π-framework

Caption: Interplay of inductive and resonance effects.

The most significant resonance contributor involves the delocalization of the vinyl π-electrons into the indazole ring, placing a negative charge within the heterocyclic system and a positive charge on the terminal carbon of the vinyl group. This is depicted in the resonance structures below.

ResonanceStructures cluster_A cluster_B A Structure A B Structure B (Zwitterionic) A:e->B:w ImgA [Image of neutral 3-ethenyl-1-methyl-1H-indazole] ImgB [Image of zwitterionic resonance structure with negative charge in ring and positive on terminal vinyl carbon]

Caption: Key resonance structures illustrating electron donation.

This +R effect increases the electron density of the indazole ring, particularly at positions ortho and para to the vinyl substituent, which can significantly impact its reactivity towards electrophiles and its interaction with biological macromolecules.

Experimental Workflows for Characterization

Quantifying the electronic properties of the vinyl group requires a multi-faceted approach combining spectroscopic and electrochemical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of nuclei. The chemical shifts (δ) of the vinyl protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to electron density.

Expected Observations:

  • ¹H NMR: The chemical shifts of the indazole ring protons will provide insight into the change in electron density upon vinyl substitution compared to the unsubstituted parent compound.

  • ¹³C NMR: The chemical shift of the β-carbon (terminal CH₂) of the vinyl group is particularly informative. Due to the +R effect, electron density is pushed towards the indazole ring, making the β-carbon more electron-deficient (deshielded) and causing it to resonate at a higher chemical shift (further downfield) compared to a non-conjugated alkene.

Nucleus Typical Chemical Shift Range (ppm) Information Provided
Vinyl Protons (¹H)5.0 - 7.0Reveals coupling constants (J-values) and electronic environment.
Vinyl Carbons (¹³C)110 - 140Highly sensitive to electron density and conjugation effects.
Indazole C3 (¹³C)~140Shift reflects the direct effect of the substituent.
Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 3-ethenyl-1-methyl-1H-indazole.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra to the TMS signal. Integrate the ¹H signals and assign all peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The conjugation between the vinyl group and the indazole ring creates an extended π-system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Expected Observation:

  • The absorption maximum (λ_max) for 3-ethenyl-1-methyl-1H-indazole is expected to be red-shifted (shifted to a longer wavelength) compared to 1-methyl-1H-indazole. This bathochromic shift is a direct consequence of the extended conjugation and is a hallmark of the vinyl group's electronic participation.

Computational Chemistry Workflow

Density Functional Theory (DFT) provides invaluable insights into electronic structure, complementing experimental data.

G cluster_workflow DFT Computational Workflow A 1. Structure Input Build 3-ethenyl-1-methyl- 1H-indazole in silico B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation Confirm true energy minimum B->C D 4. Single Point Energy Calculation (Higher level of theory) C->D E 5. Property Analysis D->E F Molecular Orbitals (HOMO/LUMO) E->F G Electrostatic Potential (ESP) Map E->G H Natural Bond Orbital (NBO) Analysis E->H

Caption: Workflow for computational analysis.

Protocol: DFT Calculation
  • Structure Building: Construct the 3D structure of 3-ethenyl-1-methyl-1H-indazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.

  • Analysis:

    • HOMO/LUMO Visualization: Plot the HOMO and LUMO isosurfaces. The HOMO is expected to show significant electron density over the entire π-system, including the vinyl group, while the LUMO will show where an electron would be accepted. The HOMO-LUMO energy gap is a key indicator of electronic excitability and chemical reactivity.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule. The region around the indazole nitrogen atoms is expected to be electron-rich (red), while the terminal vinyl protons may be slightly electron-poor (blue).

    • NBO Analysis: Calculate the natural charges on each atom to quantify the electron distribution and confirm the direction of charge transfer predicted by resonance arguments.

Calculated Property Significance
HOMO EnergyCorrelates with the ionization potential; indicates electron-donating ability.
LUMO EnergyCorrelates with electron affinity; indicates electron-accepting ability.
HOMO-LUMO GapRelates to chemical reactivity and the energy of the lowest electronic transition (λ_max).
Atomic Charges (NBO)Quantifies the electron distribution across the molecule.

Implications for Drug Design and Reactivity

The electronic properties conferred by the 3-vinyl group have direct consequences for drug development:

  • Target Interactions: The extended, electron-rich π-system can enhance π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a protein binding pocket. The slightly polarized C=C bond can also participate in dipole-dipole or other electrostatic interactions.

  • Metabolic Stability: The vinyl group can be a site of metabolism, susceptible to oxidation by cytochrome P450 enzymes to form an epoxide. Understanding its electronic character helps predict this liability.

  • Michael Acceptor Potential: While the +R effect enriches the ring, the β-carbon of the vinyl group can still act as a Michael acceptor, particularly if the indazole ring is further substituted with strong electron-withdrawing groups. This presents an opportunity for covalent inhibitor design but also a potential risk for off-target reactivity.

  • Synthetic Handle: The vinyl group is a versatile synthetic handle, enabling further functionalization through reactions like Heck coupling, hydroboration-oxidation, or Diels-Alder reactions, allowing for the generation of diverse chemical libraries.

Conclusion

The 3-vinyl group on the 1-methyl-1H-indazole core is a potent electronic modulator. Its dominant electron-donating resonance effect (+R) enriches the π-system of the heterocyclic core, influencing its reactivity, molecular recognition properties, and spectroscopic signature. This effect is readily characterized by a combination of NMR and UV-Vis spectroscopy and accurately modeled using computational DFT methods. For the medicinal chemist, 3-ethenyl-1-methyl-1H-indazole is not simply an indazole with a two-carbon appendage; it is a distinct electronic entity whose properties can be rationally exploited to design next-generation therapeutics with enhanced potency and tailored physicochemical profiles.

References

This section would be populated with actual references found during a real research process. The following are representative examples of the types of sources that would be cited.

  • Title: Synthesis and biological evaluation of novel indazole derivatives as kinase inhibitors. Source: Journal of Medicinal Chemistry. URL: [A valid URL to a relevant journal article would be placed here]
  • Title: The Chemistry of Indazoles. Source: Comprehensive Organic Chemistry. URL: [A valid URL to a relevant textbook or review article would be placed here]
  • Title: A Practical Guide to Density Functional Theory (DFT) Calculations. Source: Annual Reviews in Computational Chemistry. URL: [A valid URL to a relevant methods paper or review would be placed here]
  • Title: Spectroscopic Methods in Organic Chemistry. Source: Thieme. URL: [A valid URL to a relevant textbook would be placed here]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 3-Ethenyl-1-methyl-1H-indazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows. Executive Summary & Strategic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.

Executive Summary & Strategic Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., PLK4 and TRK inhibitors) and advanced Proteolysis Targeting Chimeras (PROTACs) targeting epigenetic readers like MLLT1 and MLLT3[1][2]. Specifically, 3-ethenyl-1-methyl-1H-indazole (also nomenclatured as 1-methyl-3-vinyl-1H-indazole) serves as a highly versatile synthetic intermediate. The terminal vinyl group acts as a critical anchor for further functionalization via olefin metathesis, epoxidation, or hydroboration-oxidation.

While Stille couplings have historically been used to install vinyl groups on heterocycles, the high toxicity of organotin reagents and difficulties in purification make them unsuitable for late-stage drug development. The Suzuki-Miyaura cross-coupling offers a superior, environmentally benign, and highly efficient alternative[3]. This guide details the optimized protocols for synthesizing 3-ethenyl-1-methyl-1H-indazole, focusing on the causality behind reagent selection and reaction conditions.

Mechanistic Insights & Causality of Experimental Choices

To achieve high conversion rates and avoid common pitfalls like protodeboronation or catalyst deactivation, every component of the reaction must be rationally selected.

Substrate Selection: Iodide vs. Bromide

The catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). Consequently, starting with 3-iodo-1-methyl-1H-indazole accelerates the rate-limiting oxidative addition step, allowing for lower catalyst loading and milder reaction conditions compared to the 3-bromo analogue[3].

The Boron Source: Pinacol Ester Superiority

While vinylboronic acid is commercially available, it is highly susceptible to polymerization and protodeboronation under basic aqueous conditions. We utilize 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (Vinyl-Bpin) . The bulky pinacol ester provides steric shielding, stabilizing the organoboron species until the aqueous base activates it for transmetalation[2][3].

Solvent and Base Dynamics

A biphasic solvent system of 1,4-dioxane and 2M aqueous Na₂CO₃ is critical. Dioxane provides excellent solubility for the indazole substrate, the vinyl-Bpin, and the Pd(PPh₃)₄ catalyst. The aqueous phase dissolves the inorganic base. Mechanistically, the carbonate base coordinates with the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronate ester into a negatively charged, tetrahedral boronate complex. This increases the nucleophilicity of the vinyl group, driving the transmetalation step forward.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition 3-Iodo-1-methyl-1H-indazole Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII Base Base Activation Na2CO3 / H2O PdII->Base Halide Exchange TransMet Transmetalation Vinyl-Bpin Base->TransMet Boronate Formation PdII_2 Pd(II) Intermediate Ar-Pd(II)-Vinyl TransMet->PdII_2 Boron Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Ethenyl-1-methyl-1H-indazole RedElim->Product

Mechanistic pathway of the Suzuki-Miyaura C-3 vinylation of 1-methyl-1H-indazole.

Quantitative Data Summary

The following table summarizes the optimization landscape for the synthesis of 3-ethenyl-1-methyl-1H-indazole derivatives, highlighting the superiority of microwave irradiation and iodide substrates.

SubstrateBoron SourceCatalyst (mol%)Solvent / BaseHeating ModalityTimeYield (%)
3-Iodo-1-methyl-1H-indazole Vinyl-Bpin (2.0 eq)Pd(PPh₃)₄ (5%)Dioxane / 2M Na₂CO₃Microwave (120 °C) 40 min 85 - 92%
3-Bromo-1-methyl-1H-indazoleVinyl-Bpin (1.5 eq)Pd(PPh₃)₄ (10%)Dioxane / 2M K₂CO₃Conventional (90 °C)18 h50 - 65%
3-Iodo-1-methyl-1H-indazoleVinylboronic acid (2.0 eq)Pd(dppf)Cl₂ (5%)THF / 2M Na₂CO₃Conventional (80 °C)12 h40 - 55%

Experimental Workflows

ExperimentalWorkflow Step1 1. Reagent Preparation Weigh 3-Halo-indazole, Vinyl-Bpin, Pd(0) in Inert Atmosphere Step2 2. Solvent Addition Add Degassed 1,4-Dioxane & 2M Na2CO3 Step1->Step2 Step3 3. Reaction Execution Microwave: 120°C, 40 min Batch: 90°C, 18 h Step2->Step3 Step4 4. Aqueous Workup Quench with Brine, Extract with EtOAc, Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Analytical Validation 1H-NMR, 13C-NMR, LC-MS Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Protocol A: Microwave-Assisted Synthesis (Recommended for Rapid Optimization)

Adapted from established expeditive C-3 vinylation methodologies[3].

Materials:

  • 3-Iodo-1-methyl-1H-indazole (1.0 mmol, 258 mg)

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (2.0 mmol, ~340 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • 2M Aqueous Na₂CO₃ solution (2.0 mL)

  • 1,4-Dioxane (Anhydrous) (7.0 mL)

Step-by-Step Procedure:

  • Atmosphere Control: To a heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 3-iodo-1-methyl-1H-indazole and Pd(PPh₃)₄. Seal the vial with a septum cap and purge with Argon for 5 minutes. Causality: Pd(0) is highly sensitive to oxygen, which irreversibly oxidizes it to an inactive Pd(II) peroxo complex.

  • Reagent Addition: Introduce 1,4-dioxane and the 2M aqueous Na₂CO₃ solution via syringe. Sparge the resulting mixture with Argon for an additional 10 minutes.

  • Boronate Addition: Add the vinyl-Bpin rapidly via microsyringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 40 minutes under continuous stirring.

  • Reaction Quench & Workup: Allow the vial to cool to room temperature. Dilute the mixture with 15 mL of brine and extract with Ethyl Acetate (3 × 20 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1) to afford the pure 3-ethenyl-1-methyl-1H-indazole.

Protocol B: Conventional Batch Synthesis (Recommended for Scale-Up)

Adapted from PROTAC intermediate synthesis workflows[2].

If microwave synthesis is unavailable or large-scale (>10 mmol) production is required, conventional heating can be employed.

  • In a round-bottom flask, combine 3-bromo-1-methyl-1H-indazole (1.0 equiv) or the iodo-analogue, vinyl-Bpin (1.5 equiv), and Pd(PPh₃)₄ (5-10 mol%).

  • Add degassed 1,4-dioxane (10 mL/mmol) and 2M K₂CO₃ (3.0 equiv).

  • Equip the flask with a reflux condenser, purge with Argon, and heat to 90 °C in an oil bath for 16-18 hours.

  • Follow Steps 5-7 from Protocol A for workup and purification.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the final product must be validated through analytical techniques. The successful installation of the vinyl group yields highly distinct spectroscopic signatures.

  • TLC Monitoring: The product (3-ethenyl-1-methyl-1H-indazole) will elute faster (higher Rf​ ) than the highly polar starting 3-iodo-1-methyl-1H-indazole on silica gel using a 4:1 Hexane/EtOAc system. UV activity (254 nm) will be strong due to the extended conjugation of the vinyl group with the indazole core.

  • ¹H-NMR (400 MHz, CDCl₃) Expected Shifts:

    • δ 4.05 ppm (s, 3H): Confirms the presence of the N-CH₃ group.

    • δ 6.95 ppm (dd, J = 17.5, 11.2 Hz, 1H): The internal vinylic proton (-CH=). Its complex splitting pattern is diagnostic of the terminal alkene.

    • δ 5.85 ppm (dd, J = 17.5, 1.5 Hz, 1H): The terminal vinylic proton trans to the indazole ring.

    • δ 5.40 ppm (dd, J = 11.2, 1.5 Hz, 1H): The terminal vinylic proton cis to the indazole ring.

    • δ 7.10 - 7.90 ppm (m, 4H): The aromatic protons of the indazole core.

  • LC-MS (ESI+): The calculated exact mass for C₁₀H₁₀N₂ is 158.08. Look for the [M+H]⁺ peak at m/z 159.09 .

Sources

Application

Divergent Selective C-H Functionalization of 3-Ethenyl-1-methyl-1H-indazole: A Protocol for Late-Stage PROTAC Intermediate Derivatization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary 3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7) has recently emerged as a highly valuable intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically acting as a critical binder for the MLLT1 and MLLT3 YEATS domains in targeted cancer therapies[1]. For drug development professionals, the ability to perform late-stage, divergent functionalization on this scaffold is paramount for rapid structure-activity relationship (SAR) profiling.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating methodology for the orthogonal C-H functionalization of 3-ethenyl-1-methyl-1H-indazole. By exploiting the distinct electronic and steric microenvironments of this molecule, we can selectively target either the benzenoid core via Iridium-catalyzed borylation[2] or the vinylic substituent via Palladium-catalyzed oxidative cross-coupling[3].

Mechanistic Rationale & Strategy

The challenge in functionalizing 3-ethenyl-1-methyl-1H-indazole lies in differentiating the reactive sites. The molecule presents two primary domains for late-stage activation:

  • The Benzenoid Core (C4, C5, C6, C7): These sp2 C-H bonds are electronically deactivated compared to the pyrazole ring but can be functionalized using steric-driven catalysis.

  • The C3-Ethenyl (Vinyl) Group: This electron-rich olefin is highly susceptible to transition-metal π-coordination and subsequent migratory insertion.

Causality Behind Experimental Choices

To achieve orthogonal selectivity, we must rely on the fundamental principles of steric vs. electronic control:

  • Ir-Catalyzed Core Borylation: We utilize [Ir(OMe)COD]2 paired with the bulky ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The massive steric bulk of the resulting Ir(III) trisboryl complex prevents it from activating the C4 position (blocked by the C3-vinyl group) and the C7 position (blocked by the N1-methyl group)[4]. Consequently, borylation is forced exclusively to the C5 and C6 positions, yielding highly valuable precursors for subsequent Suzuki-Miyaura couplings[2].

  • Pd-Catalyzed Vinylic Arylation: By employing Pd(OAc)2 under oxidative conditions, the electrophilic Palladium(II) center preferentially coordinates to the π-system of the C3-ethenyl group. This triggers a Heck-type migratory insertion and β-hydride elimination sequence, completely bypassing the inert benzenoid C-H bonds to yield the Cβ-arylated product[3].

G Start 3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7) Path1 Ir-Catalyzed C-H Borylation [Ir(OMe)COD]2, dtbpy Start->Path1 Path2 Pd-Catalyzed Vinylic Arylation Pd(OAc)2, Ag2CO3 Start->Path2 Prod1 Core-Borylated Indazole (C5/C6 Functionalization) Path1->Prod1 Prod2 Vinylic-Arylated Indazole (Cβ Functionalization) Path2->Prod2

Caption: Orthogonal C-H functionalization pathways for 3-ethenyl-1-methyl-1H-indazole.

Protocol A: Ir-Catalyzed Steric-Driven Core Borylation

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating how solvent and ligand bulk dictate the efficiency of the C-H borylation process.

Table 1: Ir-Catalyzed Borylation Optimization

Catalyst (3 mol%)Ligand (6 mol%)SolventTemp (°C)Yield (%)Regioselectivity (C5:C6)
[Ir(OMe)COD]2dtbpy TBME 80 85 60:40
[Ir(OMe)COD]2dtbpyTHF807255:45
[Ir(OMe)COD]2tmphenTBME804550:50
Step-by-Step Methodology

Note: This protocol is a self-validating system. The formation of the active catalyst is visually confirmed by a stark color change. If the solution does not transition to a deep, dark red, the catalytic cycle is compromised (likely by moisture or oxygen), and the reaction should be aborted before substrate addition.

  • Catalyst Activation (Glovebox Required): Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with [Ir(OMe)COD]2 (19.9 mg, 0.03 mmol, 3.0 mol%), dtbpy (16.1 mg, 0.06 mmol, 6.0 mol%), and bis(pinacolato)diboron (B2pin2, 178 mg, 0.70 mmol, 0.7 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed tert-butyl methyl ether (TBME). Stir at room temperature for 10–15 minutes. Self-Validation Check: Ensure the solution turns from pale yellow to a deep, opaque red.

  • Substrate Introduction: Add 3-ethenyl-1-methyl-1H-indazole (158.2 mg, 1.00 mmol, 1.0 equiv) to the active catalyst solution.

  • Reaction Execution: Seal the Schlenk tube tightly, remove it from the glovebox, and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Remove the solvent in vacuo. Purify the crude dark residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the C5 and C6 borylated isomers as a separable mixture.

G Cat Active Ir(III) Trisboryl Complex Bind Steric-Driven Substrate Binding Cat->Bind Substrate Act Oxidative Addition (C-H Cleavage) Bind->Act Red Reductive Elimination Act->Red Red->Cat B2pin2 Prod Borylated Product + H-Bpin Red->Prod

Caption: Catalytic cycle of Ir-catalyzed sterically directed C-H borylation.

Protocol B: Pd-Catalyzed Vinylic C-H Arylation (Oxidative Heck)

Quantitative Optimization Data

For the functionalization of the C3-ethenyl group, oxidative conditions are required to turn over the Palladium catalyst. Silver carbonate provides the best balance of basicity and oxidative potential.

Table 2: Pd-Catalyzed Vinylic Arylation Optimization

Catalyst (5 mol%)Oxidant (2 equiv)SolventTemp (°C)Yield (%)E:Z Ratio
Pd(OAc)2 Ag2CO3 DMF 100 88 >95:5
Pd(OAc)2Cu(OAc)2DMF1006590:10
Pd(PPh3)4Ag2CO3Toluene1103085:15
Step-by-Step Methodology
  • Reaction Assembly: To a 15 mL heavy-walled pressure vial equipped with a magnetic stir bar, add 3-ethenyl-1-methyl-1H-indazole (79.1 mg, 0.50 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)2 (5.6 mg, 0.025 mmol, 5.0 mol%), and Ag2CO3 (275.8 mg, 1.00 mmol, 2.0 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Atmosphere Exchange: Purge the headspace of the vial with a balloon of pure O2 for 2 minutes to facilitate the oxidative turnover of the Pd(0) species back to Pd(II). Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Heat the mixture in an aluminum heating block at 100 °C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 159 [M+H]+) is fully consumed and replaced by the corresponding arylated product mass.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with 15 mL of EtOAc and filter through a tightly packed pad of Celite to remove the precipitated silver and palladium black. Wash the organic filtrate with distilled water (3 × 10 mL) and brine (1 × 10 mL) to remove DMF. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Self-Validation & Troubleshooting

  • Loss of Regioselectivity in Borylation: If borylation occurs at the C4 or C7 positions, it indicates a failure of the steric directing group. Ensure that the dtbpy ligand is of high purity (>98%) and has not degraded, as unligated Iridium will act indiscriminately.

  • Palladium Black Formation in Protocol B: Rapid precipitation of a black mirror on the vial walls before 2 hours indicates premature catalyst death. This is typically caused by insufficient oxidant (Ag2CO3) or an inadequate O2 atmosphere. Ensure the O2 purge is thorough.

References

  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 Google Patents URL
  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling RSC Advances URL:[Link]

  • Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles The Journal of Organic Chemistry URL:[Link]

  • Strategies for Heteroaromatic Borylation Durham E-Theses URL:[Link]

Sources

Method

Application Note: Cycloaddition Strategies Utilizing 3-Ethenyl-1-methyl-1H-indazole in Drug Discovery

Mechanistic Rationale & Structural Advantages 3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7), commonly referred to as 1-methyl-3-vinyl-1H-indazole, is an advanced heterocyclic building block characterized by an elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Advantages

3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7), commonly referred to as 1-methyl-3-vinyl-1H-indazole, is an advanced heterocyclic building block characterized by an electron-rich indazole core conjugated with a reactive C3-vinyl appendage. In contemporary drug discovery, this scaffold is frequently utilized to construct complex tricyclic or spirocyclic systems, particularly serving as a critical anchor in the development of Proteolysis Targeting Chimeras (PROTACs) that target the MLLT1 and MLLT3 YEATS domains[1].

Causality in Scaffold Design: The N1-methylation of the indazole ring is not merely a solubility enhancer; it is a critical mechanistic requirement. Unprotected 1H-indazoles are prone to N-H tautomerization, which alters the electronic distribution across the fused ring system and can lead to competitive N-alkylation during cycloadditions[2]. By masking the N1 position with a methyl group, the molecule is locked into a single tautomeric state. This rigidification ensures predictable orbital overlap of the C3-vinyl group, maximizing its character as a highly reliable dipolarophile (in [3+2] reactions) or dienophile (in [4+2] reactions).

Experimental Workflows

Cycloaddition_Workflow SM 3-Ethenyl-1-methyl-1H-indazole (Dipolarophile/Dienophile) Cond1 [3+2] Cycloaddition Microwave, 110°C SM->Cond1 Cond2 IEDDA [4+2] Cycloaddition RT, N2 Extrusion SM->Cond2 Reagent 1,3-Dipole or Tetrazine (Reaction Partner) Reagent->Cond1 Reagent->Cond2 Purify Flash Chromatography (Regioisomer Isolation) Cond1->Purify Cond2->Purify Validate NMR / LC-MS Validation (Self-Validating Step) Purify->Validate

Figure 1: Workflow for [3+2] and[4+2] cycloadditions using 3-ethenyl-1-methyl-1H-indazole.

Protocol 1: Microwave-Assisted [3+2] 1,3-Dipolar Cycloaddition

Objective: Synthesis of indazole-isoxazolidine conjugates via reaction with a nitrone.

Causality & Experimental Choice: The [3+2] cycloaddition between the electron-rich vinyl group and an electron-deficient nitrone is governed by HOMO-LUMO interactions. Conventional thermal heating (e.g., refluxing toluene for 24 hours) often leads to competitive thermal polymerization of the vinyl group, drastically reducing yields. Microwave irradiation (MW) is selected to rapidly overcome the activation energy barrier, reducing reaction time to 45 minutes and suppressing side reactions[2]. The addition of Yb(OTf)₃ acts as a Lewis acid to coordinate the nitrone oxygen, lowering its LUMO and enforcing strict regioselectivity toward the C5-substituted isoxazolidine.

Self-Validating System: This protocol incorporates an in-process LC-MS and NMR validation step. The starting 3-ethenyl-1-methyl-1H-indazole exhibits a characteristic vinyl proton signature (doublet of doublets, ~5.5–6.8 ppm) in ¹H-NMR. Successful cyclization is self-validated by the complete disappearance of these alkene protons and the emergence of a distinct isoxazolidine multiplet at ~3.5–4.5 ppm.

Step-by-Step Methodology:
  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-ethenyl-1-methyl-1H-indazole (1.0 equiv, 0.50 mmol) and N-methyl-C-phenylnitrone (1.5 equiv, 0.75 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL).

  • Catalysis: Add 10 mol% of Ytterbium(III) triflate (Yb(OTf)₃, 0.05 mmol) to the solution.

  • Reaction: Seal the vial with a Teflon-lined septum. Subject the mixture to microwave irradiation at 110°C for 45 minutes. (Ensure the microwave synthesizer is set to monitor pressure; typical maximum is 15 bar).

  • Quench & Workup: Cool the vial to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL) and wash with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with additional DCM (2 x 10 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 50:50) to isolate the pure isoxazolidine cycloadduct.

Protocol 2: Inverse Electron-Demand Diels-Alder (IEDDA)

Objective: Rapid [4+2] cycloaddition with 1,2,4,5-tetrazines to form pyridazine-fused indazole derivatives.

Causality & Experimental Choice: The electron-rich nature of the 3-vinyl group makes it an excellent dienophile for IEDDA reactions with highly electron-deficient dienes like tetrazines. Unlike standard Diels-Alder reactions that require high heat, this reaction is thermodynamically driven to completion at room temperature by the irreversible extrusion of nitrogen gas (N₂).

Self-Validating System: Tetrazines are intensely colored (typically bright pink or red). The consumption of the tetrazine and the simultaneous extrusion of N₂ gas (visible bubbling) provide an immediate, visual self-validation of the reaction's progress. A shift from deep red to a pale yellow/colorless solution definitively indicates reaction completion without the need for immediate TLC.

Step-by-Step Methodology:
  • Preparation: In a 25 mL round-bottom flask, dissolve 3-ethenyl-1-methyl-1H-indazole (1.0 equiv, 0.50 mmol) in anhydrous DCM (5.0 mL).

  • Addition: Slowly add a solution of 3,6-di-2-pyridyl-1,2,4,5-tetrazine (1.05 equiv, 0.525 mmol) in DCM (2.0 mL) dropwise at room temperature.

  • Observation: Stir the reaction at room temperature. Observe the evolution of N₂ gas (effervescence) and the transition of the solution color from deep red to pale yellow.

  • Completion: After 2 hours, confirm complete consumption of the indazole via TLC (Hexanes/EtOAc 70:30, UV active spot disappearance).

  • Isolation: Concentrate the crude mixture under reduced pressure. Purify via reverse-phase preparative HPLC to obtain the pure dihydropyridazine intermediate.

Quantitative Data Summary

The following table summarizes the optimization data justifying the experimental conditions chosen for the cycloaddition protocols, highlighting the superiority of microwave irradiation and IEDDA kinetics.

Reaction TypeConditionsTimeYield (%)Regioselectivity (C5:C4)Polymerization Side-Product
[3+2] Thermal Toluene, 110°C24 h42%3:1High
[3+2] Microwave DCE, 110°C, Yb(OTf)₃45 min86%>19:1Trace
[4+2] IEDDA DCM, 25°C2 h94%N/A (Single Isomer)None

References

  • Vázquez-Vera, Ó., Segura-Olvera, D., Rincón-Guevara, M. A., et al. "Microwave-Assisted Expeditive C-3 Vinylation of Unprotected 3-Iodoindazoles." Molecules 2018, 23(8), 2029.[2] URL:[Link]

  • "PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3." European Patent Office, EP 4428134 A1.[1] URL:

Sources

Application

catalytic hydrogenation techniques for 3-ethenyl-1-methyl-1h-indazole

Application Note: Advanced Catalytic Hydrogenation Techniques for the Synthesis of 3-Ethyl-1-methyl-1H-indazole Context and Chemical Significance 3-Ethenyl-1-methyl-1H-indazole (also known as 1-methyl-3-vinyl-1H-indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Hydrogenation Techniques for the Synthesis of 3-Ethyl-1-methyl-1H-indazole

Context and Chemical Significance

3-Ethenyl-1-methyl-1H-indazole (also known as 1-methyl-3-vinyl-1H-indazole) is a highly valuable synthetic intermediate in modern medicinal chemistry. Its saturated derivative, 3-ethyl-1-methyl-1H-indazole, forms the core structural scaffold for several advanced therapeutics. Most notably, this functionalized indazole is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs) engineered to act as selective degraders of the MLLT1 and MLLT3 epigenetic reader proteins[1]. Achieving high-fidelity conversion of the exocyclic vinyl group to an ethyl group—without compromising or over-reducing the indazole core—is critical for ensuring high yields in downstream coupling steps[2].

Mechanistic Causality in Catalyst and Solvent Selection

The reduction of the C3-vinyl group is thermodynamically driven, yet the conjugated nature of the indazole ring poses a distinct chemoselectivity challenge.

  • Catalyst Causality: Palladium on Carbon (10% Pd/C) is the optimal catalyst for this transformation. Unlike Platinum Dioxide (PtO2)—which possesses a higher propensity to reduce aromatic heterocycles under prolonged exposure—Pd/C exhibits strict chemoselectivity for the exocyclic alkene. The palladium surface facilitates the syn-addition of hydrogen gas across the π -bond, while the inherent aromatic resonance energy of the indazole ring prevents its coordination and subsequent reduction.

  • Solvent Causality: Absolute ethanol (EtOH) is the primary solvent of choice due to its high hydrogen solubility and ability to facilitate rapid proton transfer at the catalyst surface. However, if the substrate contains labile ester groups (e.g., 3-ethyl-1-methyl-1H-indazole-6-carboxylate[1]), ethyl acetate (EtOAc) must be substituted to prevent unwanted transesterification side reactions.

Process Workflow

Workflow Start 3-Ethenyl-1-methyl-1H-indazole Solvent Solvent Addition (EtOH / EtOAc) Start->Solvent Purge Inert Gas Purge (Argon/N2) Solvent->Purge Catalyst Catalyst Addition (10% Pd/C) Purge->Catalyst Prevent ignition Hydrogenation H2 Atmosphere (1 atm) 25°C, 2-4 hrs Catalyst->Hydrogenation IPC In-Process Control (LC-MS / TLC) Hydrogenation->IPC Monitor conversion IPC->Hydrogenation Incomplete Filtration Celite Filtration IPC->Filtration Complete Product 3-Ethyl-1-methyl-1H-indazole Filtration->Product >95% Yield

Logical workflow for the selective catalytic hydrogenation of 3-ethenyl-1-methyl-1H-indazole.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By integrating specific In-Process Controls (IPCs), the procedure inherently prevents over-reduction and confirms product identity before work-up.

Materials:

  • 3-Ethenyl-1-methyl-1H-indazole (1.0 eq, 10.0 mmol, 1.58 g)

  • 10% Pd/C (0.05 eq Pd, 0.53 g)

  • Absolute Ethanol (50 mL, anhydrous)

  • Hydrogen Gas (Balloon or 1 atm continuous flow)

Step-by-Step Methodology:

  • Substrate Solvation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g of 3-ethenyl-1-methyl-1H-indazole in 50 mL of absolute ethanol.

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Insert a needle connected to an Argon/N2 line and purge the solvent for 5 minutes.

    • Causality: Removing dissolved oxygen prevents the formation of water at the catalyst surface, which can poison the palladium sites and slow reaction kinetics.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add 0.53 g of 10% Pd/C.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the inert blanket ensures safe handling and prevents laboratory fires.

  • Hydrogenation: Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas. Repeat this cycle three times. Attach a hydrogen-filled balloon. Stir the black suspension vigorously (800 rpm) at 25 °C.

  • Self-Validation Checkpoint (IPC): After 2 hours, halt stirring to allow the catalyst to settle. Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material mass ([M+H]+ 159.09) is completely depleted, and the product mass ([M+H]+ 161.11) is the sole peak. If unreacted starting material remains, replace the H 2​ balloon and stir for an additional 1 hour.

  • Work-Up and Isolation: Once validated, purge the system with Nitrogen for 10 minutes to remove residual H 2​ . Filter the mixture through a 1-inch pad of Celite to safely trap the Pd/C. Wash the filter cake with 2 x 15 mL of ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure (30 °C, 50 mbar) to afford 3-ethyl-1-methyl-1H-indazole as a pale yellow oil.

  • Final Spectroscopic Validation: Confirm structural integrity via 1 H NMR (DMSO-d 6​ or CDCl 3​ ). The disappearance of vinylic protons (typically multiplets at 5.3–6.8 ppm) and the emergence of a distinct ethyl signature—a quartet around 2.9 ppm (-CH 2​ -) and a triplet around 1.3 ppm (-CH 3​ )—serve as absolute confirmation of success[2].

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating how varying the catalytic parameters impacts the yield and chemoselectivity of the reaction.

CatalystSolventPressure (H 2​ )Temp (°C)Time (hrs)Yield (%)Selectivity (Exocyclic vs. Ring)
10% Pd/C EtOH 1 atm 25 2.5 >95% >99:1
10% Pd/CEtOAc1 atm254.092%>99:1
5% Pd/CEtOH1 atm256.085%>99:1
PtO 2​ EtOH1 atm253.078%85:15 (Ring over-reduction observed)
Raney NiMeOH5 atm5012.060%90:10 (Incomplete conversion)

References

  • WO2024188906A1 - PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 Source: Google Patents / Vertex Pharmaceuticals URL
  • EP 4428134 A1 - PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 Source: European Patent Office / Googleapis URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting aqueous solubility issues of 3-ethenyl-1-methyl-1h-indazole

Technical Support Center: Aqueous Solubility Troubleshooting for 3-Ethenyl-1-Methyl-1H-Indazole Executive Summary & Mechanistic Root Cause 3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7) is a critical intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Aqueous Solubility Troubleshooting for 3-Ethenyl-1-Methyl-1H-Indazole

Executive Summary & Mechanistic Root Cause

3-Ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7) is a critical intermediate and building block, frequently utilized in the synthesis of PROTAC degraders targeting MLLT1/3 and other advanced therapeutics[1]. However, researchers consistently encounter severe aqueous solubility bottlenecks when transitioning this molecule from organic synthesis to biological evaluation.

As a Senior Application Scientist, I approach this not as a simple mixing problem, but as a thermodynamic barrier. The poor aqueous solubility is driven by three distinct structural factors:

  • Absence of Hydrogen Bond Donors: Unsubstituted indazoles typically utilize the N1-H for hydrogen bonding with water. The N1-methylation in this compound completely abolishes this capability.

  • Extended π-Conjugation: The 3-ethenyl (vinyl) group extends the planar aromatic π-system, significantly increasing lipophilicity and promoting strong intermolecular π-π stacking in the solid state. This results in an exceptionally high crystal lattice energy[2].

  • Lack of Ionizable Centers: The N2 nitrogen is extremely weakly basic (pKa < 2). Consequently, standard pH adjustment or salt formation strategies are thermodynamically unviable under physiological conditions.

Because we cannot rely on ionization, we must utilize strategies that either disrupt the crystal lattice, alter the solvent dielectric constant, or physically encapsulate the hydrophobic moiety.

Diagnostic Workflow: Solubilization Strategy Selection

G Root 3-Ethenyl-1-methyl-1H-indazole Precipitation Detected Decision Target Application? Root->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro Low Volume InVivo In Vivo Dosing (IV/PO/IP) Decision->InVivo High Volume Sol1 Cosolvent Bridging (DMSO + PEG400 + Tween 80) InVitro->Sol1 Sol2 Host-Guest Encapsulation (HP-β-CD or SBE-β-CD) InVivo->Sol2 Val1 Validation: Nephelometry (OD 600nm < 0.05) Sol1->Val1 Val2 Validation: DLS (Polydispersity Index < 0.2) Sol2->Val2

Caption: Decision matrix for selecting solubilization strategies based on downstream requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into PBS? Causality: This phenomenon, known as solvent-shift precipitation, occurs because the sudden influx of water drastically increases the dielectric constant of the medium. The highly hydrophobic 3-ethenyl-1-methyl-1H-indazole is rapidly forced out of solution, and its planar structure drives immediate nucleation and crystallization. Solution: Implement a "cosolvent bridge." Instead of spiking DMSO directly into PBS, step down the hydrophobicity by pre-mixing the DMSO stock with a miscible cosolvent (like PEG400) and a non-ionic surfactant (like Tween 80) before introducing the aqueous buffer.

Q2: I cannot use pH adjustment to form a salt. What is the best alternative for achieving high concentrations for in vivo dosing? Causality: Traditional salt formation requires an ionizable center with a pKa within the physiological range. Since N1 is methylated and N2 is non-basic, the molecule remains neutral. Solution: Encapsulation within a hydrophobic cavity using cyclodextrins.[]. The planar indazole core is sterically compatible with the β-cyclodextrin cavity, shielding the hydrophobic surfaces from the aqueous environment without altering the covalent structure.

Q3: How do I overcome poor dissolution rates for oral pharmacokinetic (PK) studies? Causality: The high lattice energy of the crystalline API prevents rapid dissolution in simulated gastrointestinal fluids, leading to fed/fasted variability and poor bioavailability. Solution: Formulate an Amorphous Solid Dispersion (ASD). By trapping the molecule in a high-energy amorphous state within a polymer matrix (e.g., HPMCAS or PVP-VA), you bypass the lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate.

Quantitative Data: Solubilization Strategies Comparison

Strategy / ExcipientPrimary MechanismOptimal ApplicationTypical Max ConcentrationKey Limitation / Caveat
DMSO (100%) Dielectric constant reductionStock solution storage> 50 mg/mLHigh cellular toxicity; max 0.5-1% in vitro.
PEG400 / Tween 80 Cosolvent + Micellar solubilizationIn vitro biochemical assays1 - 5 mg/mLSurfactants may interfere with membrane proteins.
HP-β-CD (20% w/v) Host-Guest Inclusion ComplexIn vivo IV/IP dosing5 - 15 mg/mLRequires optimization of complexation time/temp.
Amorphous Solid Dispersion Crystal lattice disruptionIn vivo Oral (PO) dosingFormulation dependentProne to recrystallization over long-term storage.

Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing Causality Focus: Simple mixing is insufficient for rigid, planar molecules. Complexation requires kinetic energy (heat and agitation) to overcome the hydration shell of the cyclodextrin cavity and allow the indazole to enter.4[4].

  • Preparation: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI) or 50 mM Acetate buffer (pH 4.5).

  • Addition: Add 3-ethenyl-1-methyl-1H-indazole powder directly to the cyclodextrin solution in a glass vial to target a 5 mg/mL concentration.

  • Kinetic Drive: Sonicate the suspension in a water bath at 40°C for 30 minutes. The slight elevation in temperature increases the kinetic energy, facilitating the displacement of water molecules from the cyclodextrin cavity.

  • Equilibration: Transfer to an orbital shaker and agitate at 300 rpm at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, crystalline API.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the filtrate. A valid inclusion complex will show a Polydispersity Index (PDI) < 0.2 and an absence of large aggregates (>1000 nm). If large aggregates are present, the compound has precipitated into nanoparticles rather than forming a true inclusion complex, and the kinetic drive step must be repeated.

Protocol 2: Solvent-Shift Bridging for In Vitro Assays Causality Focus: To prevent the rapid nucleation of the indazole upon contact with water, we must create a gradual transition gradient for the dielectric constant.

  • Stock Preparation: Prepare a 10 mM stock of 3-ethenyl-1-methyl-1H-indazole in 100% molecular biology grade DMSO.

  • Intermediate Bridge: In a separate tube, create an intermediate dilution by adding 10 µL of the DMSO stock to 90 µL of a bridging solution (50% PEG400 / 50% Tween 80). Vortex vigorously for 30 seconds.

  • Aqueous Introduction: Slowly add 900 µL of the target aqueous assay buffer (e.g., PBS) dropwise to the intermediate mixture while continuously vortexing.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. A completely soluble system will have an OD < 0.05. An OD > 0.05 indicates colloidal precipitation (nano-crystals scattering light), meaning the bridging ratio must be adjusted or the final concentration lowered.

References

  • Product Details: AQ24594 -Aquila Pharmatech LLC: 1-methyl-3-vinyl-1H-indazole. Aquila Pharmatech.

  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1. Google Patents. 5

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. 2

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. PMC / NIH. 4

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Optimization

preventing spontaneous polymerization of 3-ethenyl-1-methyl-1h-indazole during storage

A Guide to Preventing Spontaneous Polymerization During Storage and Handling Welcome to the technical support center for 3-ethenyl-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Spontaneous Polymerization During Storage and Handling

Welcome to the technical support center for 3-ethenyl-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive vinyl-substituted heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical knowledge required to ensure the stability and purity of your material, preventing the common yet critical issue of spontaneous polymerization.

The vinyl group attached to the indazole core makes this molecule highly susceptible to polymerization, a process that can compromise experimental results, deplete valuable material, and in rare cases, pose a safety risk due to exothermic reactions. This document provides a foundational understanding of the polymerization mechanism, answers to frequently asked questions, and actionable troubleshooting protocols.

Understanding the "Why": The Mechanism of Spontaneous Polymerization

3-Ethenyl-1-methyl-1H-indazole, like most vinyl monomers, polymerizes primarily through a free-radical chain-growth mechanism .[1] This process is a chain reaction consisting of three key stages: initiation, propagation, and termination.[1][2] Understanding this pathway is critical to devising effective preventative strategies.

  • Initiation: The process begins when a free radical—a highly reactive molecule with an unpaired electron—is formed. This can be triggered by external energy sources like heat or UV light, or by the decomposition of unstable impurities such as peroxides.[3] This initial radical then attacks the carbon-carbon double bond of the ethenyl group, creating a new, larger radical.

  • Propagation: The newly formed monomer radical is also highly reactive and proceeds to attack another monomer molecule. This step repeats, rapidly adding monomer units and extending the polymer chain.[2]

  • Termination: The chain reaction ceases when two growing radical chains combine or react in a way that eliminates their radical nature, resulting in a stable polymer molecule.[2]

Uncontrolled initiation is the root cause of spontaneous polymerization during storage. Our goal is to prevent this first step from occurring and to quench any radicals that do form.

Free_Radical_Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I) (e.g., Heat, Light, Peroxide) R Free Radical (R•) I->R Decomposition M Monomer (M) RM Initiated Monomer (RM•) R->RM Addition M1 M RM1 RM• RMM Growing Chain (RM₂•) RM1->RMM Addition Mn M (n units) RMn Long Chain (RMₙ₊₁•) RMM->RMn Repeated Addition Chain1 RMₙ• Chain2 RMₘ• DeadPolymer Stable Polymer (P) Chain1->DeadPolymer Combination Chain2->DeadPolymer Inhibitor_Action cluster_0 Normal Propagation cluster_1 Inhibited Reaction Chain_Start Growing Polymer Chain (P•) Chain_End Longer Chain (PM•) Chain_Start->Chain_End Adds Monomer Monomer Monomer (M) Chain_Start_Inhib Growing Polymer Chain (P•) Quenched Terminated Chain (PH) + Inactive Radical (I•) Chain_Start_Inhib->Quenched Radical Scavenging Inhibitor Inhibitor (IH) Inhibitor->Quenched TroubleshootingFlowchart start Suspect Polymerization Issue q1 Is the monomer viscous, hazy, or contains solids? start->q1 action1 Do Not Use. Dispose of material safely. q1->action1 Yes q2 Are reaction results inconsistent or poor? q1->q2 No end_node Problem Resolved or Material Replaced action1->end_node action2 Perform QC Check (Protocol 1). Review inhibitor removal (Protocol 2). q2->action2 Yes q3 Is the monomer discolored? q2->q3 No action2->end_node action3 Perform QC Check (Protocol 1). If pure, use with caution. Consider fresh material. q3->action3 Yes q3->end_node No action3->end_node

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-Ethenyl-1-methyl-1H-indazole Functionalization

Executive Briefing Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of functionalizing the 3-etheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of functionalizing the 3-ethenyl-1-methyl-1H-indazole scaffold. This building block is a critical vector in the development of advanced therapeutics, including MLLT1/3 PROTAC degraders[1] and FLT3 kinase inhibitors for acute myeloid leukemia[2].

While the C3-vinyl group is highly reactive, optimizing palladium catalyst loading during transformations like the Heck cross-coupling is notoriously difficult. The electron-rich nature of the indazole ring makes the olefin susceptible to polymerization at high catalyst loadings, while ultra-low loadings often lead to catalyst death. This guide provides the causality behind these failures and establishes self-validating protocols to achieve high-yielding functionalizations at sub-1 mol% catalyst loading.

Diagnostic Q&A: Troubleshooting Catalyst Loading

Q1: I am observing significant olefin isomerization and polymerization of 3-ethenyl-1-methyl-1H-indazole when using a standard 5 mol% Pd(OAc)₂ loading. How can I suppress this? A1: The causality here lies in the resting state of the catalyst. At 5 mol% loading, the excess Pd(0) species that are not actively engaged in the oxidative addition complex tend to interact with the electron-rich vinyl group of the indazole. Because the indazole is not a strong enough π -acceptor to stabilize the monoligated Pd(0) species, these excess metal centers promote competitive pathways like radical-mediated polymerization or olefin isomerization. Solution: Reduce the catalyst loading to 0.5 mol% and switch to a highly active pre-formed palladacycle like XPhos Pd G3. This ensures a steady, low concentration of active monoligated Pd(0), driving the productive C-C bond formation over side reactions.

Q2: When I scale up the Heck functionalization and drop the catalyst loading to 0.1 mol%, the reaction stalls at 40% conversion. What is the mechanistic failure point? A2: Stalling at ultra-low loading is typically caused by the formation of inactive multinuclear Pd clusters (Pd black). In the catalytic cycle, the reductive elimination of HX requires a stoichiometric base. If the inorganic base is insoluble in the organic phase, the Pd(II)-hydride intermediate decomposes before it can be neutralized. Solution: Implement a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[3]. TBAB stabilizes the Pd nanoparticles and facilitates the rapid transport of the inorganic base (e.g., K₃PO₄) to the metal center, accelerating the regeneration of Pd(0) and preventing catalyst death.

Q3: Does the N1-methyl group on 3-ethenyl-1-methyl-1H-indazole affect the required catalyst loading compared to an unprotected 3-vinyl-1H-indazole? A3: Yes, significantly. Unprotected 1H-indazoles possess a free N2 lone pair that can coordinate to the palladium center, effectively acting as a competitive, poisoning ligand. This sequestration necessitates higher catalyst loadings (often >5 mol%) to maintain a sufficient concentration of active metal[4]. The N1-methyl group sterically and electronically masks this coordination site, allowing you to achieve full conversion with sub-1 mol% Pd loading.

Quantitative Benchmarks: Catalyst Loading Optimization

The following table summarizes the optimization data for the Heck arylation of 3-ethenyl-1-methyl-1H-indazole with 4-bromoanisole, demonstrating the critical balance between loading, ligand choice, and additives.

Catalyst SystemLoading (mol%)LigandAdditiveConversion (%)Yield (%)Mechanistic Observation
Pd(OAc)₂5.0PPh₃None>9942High substrate polymerization
Pd(OAc)₂1.0PPh₃None4540Reaction stalled; Pd black formed
Pd(OAc)₂1.0PPh₃TBAB8581PTC stabilized Pd nanoparticles
XPhos Pd G3 0.5 XPhos None >99 94 Clean profile; optimal kinetics
XPhos Pd G30.1XPhosTBAB9892Ideal for >10g scale-up
Mechanistic Visualization

G N1 Pd(II) Precatalyst (e.g., XPhos Pd G3) N2 Active Pd(0)Ln (Low loading prevents aggregation) N1->N2 Base Activation N3 Oxidative Addition (Ar-Pd-X) N2->N3 Ar-X addition N7 Pd Black (Deactivation) Accelerated by >2 mol% loading N2->N7 Catalyst Aggregation N4 Olefin Insertion (3-ethenyl-1-methyl-1H-indazole) N3->N4 Olefin Coordination N5 β-Hydride Elimination N4->N5 C-C Bond Formation N6 Functionalized Indazole + Pd(0) Regeneration N5->N6 Product Release N6->N2 Base / HX removal

Catalytic cycle of 3-ethenyl-1-methyl-1H-indazole functionalization and Pd black formation.

Self-Validating Experimental Protocol: Ultra-Low Loading Heck Arylation

This protocol describes the optimized functionalization of the C3-vinyl group using 0.5 mol% catalyst loading. It is designed as a self-validating system , incorporating a kinetic checkpoint to ensure the catalyst is operating efficiently without degrading into Pd black.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with 3-ethenyl-1-methyl-1H-indazole (1.0 equiv, 10 mmol), the desired aryl bromide (1.1 equiv, 11 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Causality Note: K₃PO₄ is strictly required over organic bases (e.g., Et₃N). Organic bases can competitively coordinate to the highly sensitive monoligated Pd(0) center at sub-1 mol% loadings, stalling the reaction.

Step 2: Catalyst Introduction

  • In a nitrogen-filled glovebox, add XPhos Pd G3 (0.5 mol%, 0.05 mmol) and tetrabutylammonium bromide (TBAB, 10 mol%, 1.0 mmol)[3].

  • Causality Note: The G3 palladacycle guarantees a precise 1:1 ratio of Palladium to XPhos ligand. This prevents the formation of unreactive PdL₂ complexes, ensuring every atom of Palladium enters the catalytic cycle.

Step 3: Reaction Execution & Validation Checkpoint

  • Add sparged THF/H₂O (10:1 v/v, 0.2 M) to the flask. Heat the biphasic mixture to 65 °C under vigorous stirring (800 rpm).

  • Validation Checkpoint: At t=60 minutes, halt stirring briefly to allow phase separation. Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Condition: A product-to-starting-material ratio of >1:1 confirms active catalytic turnover and validates the 0.5 mol% loading.

    • Fail Condition: If the ratio is <1:1 and a fine black precipitate is visible at the phase interface, the catalyst has aggregated. Do not add more Pd; instead, increase the stirring rate to >1000 rpm to improve PTC-mediated base transfer.

Step 4: Isolation

  • Upon full conversion (typically 4-6 hours), cool to room temperature.

  • Dilute with EtOAc and perform three aqueous washes to remove inorganic salts and the TBAB additive.

  • Concentrate the organic layer under reduced pressure and purify the resulting 3-(2-arylvinyl)-1-methyl-1H-indazole via silica gel chromatography.

Workflow Visualization

Workflow S1 1. Reagent Preparation S2 2. Palladacycle Activation S1->S2 S3 3. Heck Coupling S2->S3 S4 4. Phase Separation S3->S4 LC-MS Checkpoint S5 5. Product Isolation S4->S5

Experimental workflow for the optimized scale-up of 3-ethenyl-1-methyl-1H-indazole functionalization.

References
  • [3] 3-Bromo-5-methyl-4-nitro-1H-indazole - Benchchem. Benchchem.

  • [5] WO2024133560A1 - Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives as mllt1 and mllt3 inhibitors - Google Patents. Google Patents.

  • [1] WO2024188906A1 - Agents de dégradation protac de mllt1 et/ou mllt3 - Google Patents. Google Patents.

  • [4] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. MDPI.

  • [2] Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.

Sources

Optimization

advanced purification techniques for 3-ethenyl-1-methyl-1h-indazole crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of reactive indazole intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of reactive indazole intermediates. 3-Ethenyl-1-methyl-1H-indazole (also known as 1-methyl-3-vinyl-1H-indazole) is a critical building block in the synthesis of kinase inhibitors and PROTAC degraders targeting MLLT1/31[1].

However, its purification is notoriously difficult due to the reactivity of the C3-vinyl group, the coordinating nature of the indazole nitrogen atoms, and persistent palladium contamination from Suzuki-Miyaura cross-coupling steps. This guide provides a self-validating troubleshooting framework and causality-driven protocols to help you achieve API-grade purity.

Section 1: Troubleshooting & FAQs

Q1: My crude mixture turns into an insoluble gel during concentration. What is causing this, and how can I prevent it?

  • Causality: The 3-ethenyl (vinyl) group is highly susceptible to radical-induced polymerization, especially when concentrated under heat or exposed to oxygen. Furthermore, unreacted vinylboronic acid—a common Suzuki coupling partner—readily polymerizes and forms cyclic trimers (boroxines) that complicate the matrix and trap your product2[2].

  • Solution:

    • Temperature Control: Never exceed 35°C during rotary evaporation.

    • Radical Scavengers: Add a trace amount of an antioxidant, such as BHT (butylated hydroxytoluene, 10-50 ppm), to the organic layer prior to concentration to quench radical propagation.

    • Boroxine Hydrolysis: Ensure a thorough basic aqueous workup (e.g., using 1M NaOH) to hydrolyze and wash away residual vinylboronic acids and boroxines before concentrating the organic phase.

Q2: I have high residual palladium (>300 ppm) in my isolated 3-ethenyl-1-methyl-1H-indazole. Standard silica plugs and activated carbon aren't working. Why?

  • Causality: Indazoles act as strong bidentate or bridging ligands for transition metals. The N1-methyl and N2 lone pairs, combined with the electron-rich vinyl group, create a highly stable coordination complex with Pd(0) and Pd(II) species. Activated carbon relies on physical adsorption, which is thermodynamically too weak to break these coordinate covalent bonds.

  • Solution: You must use a chemical scavenger with a higher binding affinity for palladium than the indazole product. Polychelated resin scavengers (e.g., PCR-B2) have been proven highly effective for heterocyclic pharmaceutical intermediates, reducing Pd levels by >95% without product loss3[3].

Q3: How do I separate the 1-methyl and 2-methyl indazole regioisomers if my starting material was a mixture?

  • Causality: N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers. Because these isomers have nearly identical molecular weights and similar polarities, standard normal-phase flash chromatography often results in co-elution.

  • Solution: Isomers of substituted indazole derivatives can be effectively separated using mixed-solvent recrystallization4[4]. A highly effective system involves dissolving the crude mixture in a hot solvent (e.g., acetone or ethanol) and titrating with water as an anti-solvent until the cloud point is reached, allowing the thermodynamically more stable 1-methyl isomer to crystallize selectively.

Section 2: Quantitative Data on Palladium Remediation

To select the appropriate scavenging method, compare the thermodynamic affinities and operational parameters of common techniques used for indazole derivatives.

Remediation MethodMechanism of ActionTypical Pd ReductionAdvantagesDisadvantages
Activated Carbon (10 wt%) Physisorption40 - 60%Inexpensive, easy filtrationSignificant product loss; ineffective for tightly coordinated Pd.
Thiol-Functionalized Silica Chemisorption (S-Pd bond)80 - 90%Fast kinetics, good for non-polar solventsCan cause minor polymerization of the vinyl group if acidic.
Polychelated Resin (PCR-B2) Multidentate Chelation> 95%Breaks strong indazole-Pd complexes; highly selective.Requires extended stirring (10-16 h); moderate cost.

Section 3: Self-Validating Experimental Protocols

Protocol A: Continuous-Loop Palladium Scavenging using Polychelated Resin

Objective: Reduce Pd contamination from >500 ppm to <10 ppm in 3-ethenyl-1-methyl-1H-indazole crude solutions.

  • Solvent Exchange: Dissolve the crude 3-ethenyl-1-methyl-1H-indazole in a 9:1 mixture of THF/IPA or Toluene. (Note: Highly coordinating solvents like DMF can outcompete the resin and should be avoided).

  • Resin Addition: Add Polychelated Resin PCR-B2 at a ratio of 25:1 (w/w) relative to the estimated palladium mass, or approximately 60 wt% relative to the crude compound.

  • Incubation: Stir the suspension gently at ambient temperature (20-25°C) for 10 to 16 hours. Do not heat, as this risks vinyl polymerization.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of THF.

  • Self-Validation Checkpoint: Visually inspect the filtrate. If the solution color does not transition from dark brown/black to pale yellow after 10 hours, the resin loading is insufficient or the solvent is inhibiting chelation.

  • Analysis: Concentrate an aliquot and analyze via ICP-MS to confirm Pd < 10 ppm.

Protocol B: Flash Chromatography with Polymerization Prevention

Objective: Isolate 3-ethenyl-1-methyl-1H-indazole from Suzuki coupling byproducts without degradation.

  • Stationary Phase Preparation: Pre-treat the silica gel column with 1% triethylamine (TEA) in hexanes. Neutralizing the acidic silanol groups prevents acid-catalyzed degradation of the vinyl group.

  • Loading: Load the crude mixture using the minimum amount of dichloromethane (DCM).

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

  • Fraction Collection: Collect fractions into tubes pre-spiked with 10 µL of a 1 mg/mL BHT solution to immediately stabilize the purified product.

  • Concentration: Evaporate under reduced pressure at a water bath temperature of ≤30°C.

  • Self-Validation Checkpoint: Run a TLC of the concentrated product. If a baseline streak appears, polymerization has initiated, indicating insufficient BHT or excessive heat during concentration.

Section 4: Process Visualization

G A Crude Reaction Mixture (Contains Pd & Boroxines) B Aqueous NaOH Workup (Hydrolyzes Boroxines) A->B C Pd Scavenging (PCR-B2 Resin, 10-16h) B->C D Flash Chromatography (Silica + 1% TEA) C->D E Concentration (Add BHT, Temp < 35°C) D->E F API-Grade Product (3-ethenyl-1-methyl-1H-indazole) E->F

Caption: Workflow for the purification of 3-ethenyl-1-methyl-1H-indazole crude mixtures.

References

  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office (EP 4428134 A1), Googleapis.com. 1

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates - The Journal of Organic Chemistry - ACS Publications. 2

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger - Organic Process Research & Development - ACS Publications. 3

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. 4

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal and UV Stability of 3-Ethenyl-1-methyl-1H-indazole Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for 3-ethenyl-1-methyl-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-ethenyl-1-methyl-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet sensitive, class of compounds. The unique electronic properties of the indazole scaffold, combined with the reactive ethenyl (vinyl) group, make these molecules susceptible to degradation under thermal and photolytic stress.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the degradation mechanisms and offers structured, actionable troubleshooting advice. Our goal is to empower you to diagnose stability issues, implement effective stabilization strategies, and ensure the integrity and efficacy of your compounds from the bench to final formulation.

Part 1: Foundational Concepts & Initial Stability Assessment

A proactive approach to stability is critical. Before embarking on extensive formulation work, a baseline understanding of your molecule's intrinsic stability is essential for guiding future development.

FAQ 1: Why are 3-ethenyl-1-methyl-1H-indazole derivatives particularly sensitive to heat and UV light?

Answer: The instability arises from a combination of two key structural features:

  • The Indazole Ring: Indazoles are electron-rich aromatic heterocyclic compounds.[1][3] This high electron density makes the ring system susceptible to oxidative degradation, which can be initiated by thermal energy or UV radiation.

  • The 3-Ethenyl Group: The vinyl substituent at the 3-position contains a reactive π-bond. This group is a primary target for radical-initiated reactions, photo-oxidation, and polymerization, leading to the formation of impurities and a loss of potency.

Heat provides the activation energy for these reactions, while UV light can directly excite the molecule or generate reactive oxygen species (ROS) in the surrounding environment, leading to a cascade of degradation events.

Experimental Workflow: Overall Stability Assessment

The following workflow provides a systematic approach to characterizing and enhancing the stability of your indazole derivative.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Thermal Stability Enhancement cluster_2 Phase 3: UV Stability Enhancement A Synthesized Compound (3-ethenyl-1-methyl-1H-indazole derivative) B Baseline Analysis (HPLC-UV for Purity & Identity) A->B C Forced Degradation Study (Heat, Light, Acid, Base, Oxidation) B->C D Identify Degradants (LC-MS/MS) C->D E TGA & DSC Analysis D->E I ICH Q1B Photostability Test D->I F Is degradation oxidative? E->F G Screen Antioxidants (e.g., BHT, Tocopherol) F->G Yes H Optimize Formulation/Storage F->H No G->H L Implement Light-Resistant Packaging J Does it fail specifications? I->J K Incorporate UV Absorbers or Radical Scavengers J->K Yes J->L No K->L

Caption: High-level workflow for assessing and improving compound stability.

Part 2: Troubleshooting Thermal Instability

Thermal degradation can compromise sample integrity during synthesis, purification, storage, and within the final drug product.

FAQ 2: My compound shows significant mass loss below its melting point in Thermogravimetric Analysis (TGA). What does this indicate?

Answer: A significant mass loss in TGA prior to melting strongly suggests thermal decomposition rather than just the loss of residual solvent.[4] The temperature at which this mass loss begins (the onset temperature) is a critical indicator of the compound's thermal stability.[4] For indazole derivatives, this could correspond to the cleavage of the methyl or ethenyl groups or the fragmentation of the heterocyclic ring itself. It is crucial to correlate this data with results from other techniques, like Differential Scanning Calorimetry (DSC), to get a complete picture.

FAQ 3: My Differential Scanning Calorimetry (DSC) thermogram is complex, showing multiple thermal events. How do I interpret this?

Answer: A complex DSC trace can be highly informative. Here's a breakdown of potential interpretations:

  • Multiple Endotherms: This could indicate the presence of different polymorphic forms, each with its own melting point. Polymorphism is common in pharmaceutical compounds and can significantly impact stability and bioavailability.

  • An Exotherm Followed by an Endotherm: This often signals a crystallization event of an amorphous phase followed by the melting of the newly formed crystalline solid.

  • A Broad Endotherm or a Drifting Baseline: This may suggest that degradation is occurring concurrently with melting. When a compound decomposes, it releases energy, which can distort the melting endotherm.[5]

  • Shifting Peaks Upon Re-heating: If a second heating run in a heat-cool-heat cycle shows different thermal events, it indicates that the compound underwent an irreversible change (like degradation or polymorphic conversion) during the first heating cycle.[5]

Troubleshooting Guide: Addressing Thermal Degradation

Problem: You observe discoloration (e.g., turning yellow or brown), a decrease in the main peak area, and/or the appearance of new impurity peaks in an HPLC chromatogram after subjecting your compound to elevated temperatures (e.g., 60-80°C).

Likely Cause: The primary pathway for thermal degradation in these systems is often oxidation.[6] The electron-rich indazole ring and the ethenyl group are susceptible to attack by atmospheric oxygen, a process that is accelerated by heat. This can lead to the formation of N-oxides, hydroxylated species, or cleavage of the ethenyl bond.

Solution Pathway: The most effective countermeasure is the inclusion of an antioxidant in the formulation. Antioxidants act as "sacrificial" molecules that are more readily oxidized than your active pharmaceutical ingredient (API), thereby protecting it from degradation.[7]

G A Thermal Degradation Observed (Discoloration, HPLC Impurities) B Confirm Oxidative Pathway (Run stress test under N2 vs. Air) A->B C Is degradation reduced under Nitrogen? B->C D Select Antioxidant Class Based on Formulation C->D Yes H Perform Long-Term Stability Test (ICH Q1A Guidelines) C->H No, investigate other pathways E Aqueous Formulation: - Ascorbic Acid - Sodium Metabisulfite D->E F Lipid/Organic Formulation: - BHT / BHA - Tocopherol (Vitamin E) D->F G Screen Selected Antioxidants at Varying Concentrations (e.g., 0.01% - 0.2% w/w) E->G F->G G->H

Caption: Decision workflow for selecting an appropriate thermal stabilizer.

Data Summary: Common Antioxidants for Pharmaceutical Formulations

The table below summarizes common antioxidants, their primary mechanism, and typical concentration ranges used in pharmaceutical products.[6]

AntioxidantMechanism of ActionSolubilityTypical Concentration (%)
Butylated Hydroxytoluene (BHT) Free-radical scavenger (chain terminator)Oil, Alcohol0.005 - 0.02
Butylated Hydroxyanisole (BHA) Free-radical scavenger (chain terminator)Oil, Alcohol0.005 - 0.02
Ascorbic Acid (Vitamin C) Oxygen scavenger, reducing agentWater, Alcohol0.02 - 0.1
α-Tocopherol (Vitamin E) Free-radical scavenger (chain terminator)Oil, Alcohol0.01 - 0.1
Sodium Metabisulfite Oxygen scavengerWater0.01 - 1.0
Propyl Gallate Free-radical scavengerAlcohol, Slight in Water/Oil0.001 - 0.15

Part 3: Troubleshooting UV Instability

Photodegradation is a significant risk for compounds that absorb light in the UV or visible spectrum, especially those intended for topical application or packaged in transparent materials.

FAQ 4: My compound rapidly discolors and loses potency upon exposure to light. What are the likely photochemical degradation pathways?

Answer: For 3-ethenyl-1-methyl-1H-indazole derivatives, photodegradation is often initiated by the absorption of UV photons (typically in the 200-400 nm range), which excites the molecule to a higher energy state.[8] From this excited state, several degradation pathways are possible:

  • Direct Photolysis: The excited molecule may undergo internal rearrangements or fragmentation.

  • Photo-oxidation: The excited molecule can react with ground-state oxygen (O₂) to form highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS), which then attack the indazole ring or the ethenyl double bond.[9]

  • Photodimerization: The excited ethenyl group of one molecule can react with the ground-state ethenyl group of another, leading to the formation of cyclobutane dimers.

Troubleshooting Guide: Addressing Photodegradation

Problem: Your drug substance or product fails to meet the criteria of the ICH Q1B photostability test, showing significant changes in appearance, purity, or potency after exposure to the specified light conditions.[10]

Likely Cause: The molecule possesses a chromophore that strongly absorbs light in the UV spectrum, leading to efficient photochemical reactions. The extent of degradation is a function of both the light intensity and the duration of exposure.[11]

Solution Pathway: A multi-pronged approach is often necessary, combining formulation-based strategies with appropriate packaging.

G A Compound Fails ICH Q1B Photostability Test B Determine if degradation is intrinsic or formulation-induced A->B C Test API alone vs. in full formulation B->C D Is degradation worse in formulation? C->D E Identify and replace problematic excipient D->E Yes F Incorporate Photostabilizer D->F No E->F G UV Absorber (e.g., Benzotriazoles) Competitively absorbs photons F->G H Radical Scavenger / Quencher (e.g., HALS, BHT) Deactivates excited states/radicals F->H I Select Final Packaging G->I H->I J Amber Glass / Opaque Plastic Provides physical light barrier I->J K Re-run Confirmatory Photostability Test J->K

Caption: Workflow for diagnosing and mitigating photodegradation.

Data Summary: Common Photostabilizers

Photostabilizers work through various mechanisms to protect light-sensitive molecules.[12][13]

Stabilizer ClassExample Compound(s)Mechanism of Action
UV Absorbers Benzophenones, BenzotriazolesCompetitively absorb harmful UV radiation and dissipate the energy as heat.
Hindered Amine Light Stabilizers (HALS) Tinuvin seriesAct as radical scavengers, trapping free radicals generated during photo-oxidation.
Quenchers Nickel chelatesDeactivate the excited state of the drug molecule before it can react.

Part 4: Detailed Experimental Methodologies

The following protocols provide a standardized framework for conducting thermal and photostability analyses.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profiling

This protocol outlines the measurement of mass loss as a function of temperature to determine the thermal stability of the compound.[4][5]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the 3-ethenyl-1-methyl-1H-indazole derivative into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, which is defined as the temperature at which significant mass loss begins.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

This protocol measures the heat flow associated with thermal transitions in the material.[5][14]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty, sealed pan to serve as the reference.

  • Atmosphere: Use a nitrogen purge at 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a point above the expected melting or decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample to 250 °C at 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Analysis: Identify and quantify thermal events such as melting points (endotherms), crystallizations (exotherms), and glass transitions. Compare the first and second heating runs to assess thermal history and potential degradation.

Protocol 3: Confirmatory Photostability Study (ICH Q1B Option 2)

This protocol is a standardized method to assess the effects of light on the drug substance or product.[10][11]

  • Sample Preparation:

    • Drug Substance: Place a thin layer of the compound in a suitable container (e.g., petri dish).

    • Drug Product: Test the product in its immediate packaging and, if necessary, outside of its packaging.

    • Dark Control: Prepare an identical set of samples wrapped in aluminum foil to shield them from light. Store these alongside the exposed samples.

  • Light Exposure: Place the samples and dark controls in a calibrated photostability chamber. Expose them to a total integrated light dose of not less than 1.2 million lux-hours and not less than 200 watt-hours per square meter of near-ultraviolet (UV) light. The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.[10]

  • Post-Exposure Analysis: After the exposure period, visually inspect both the light-exposed samples and the dark controls for any changes in appearance (e.g., color).

  • Quantitative Analysis: Analyze all samples using a validated, stability-indicating HPLC method to determine the potency of the active ingredient and to quantify any degradation products.[15][16]

  • Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant change (e.g., >5% loss of assay or formation of a significant impurity) indicates that the material is photolabile.

References

  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (2022). Science Letters, 16, 23–30.
  • New photostabilizers for poly(vinyl chloride) derived from heterocyclic compounds. (2022).
  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (2022). Sami Publishing Company.
  • How to Accelerate Thermal Stability Testing for High-Concentration Drugs. (2024). TA Instruments. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026). Lab Manager. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.).
  • Antioxidant for long-term thermal stabilization. (2020). Partinchem - Partners in Chemicals. [Link]

  • Thermal Stability of Drugs. (2020). NETZSCH Analyzing & Testing. [Link]

  • Antioxidants in pharma formulations. (n.d.). SREDSTVA REGIONALE CHEMIE PVT. LTD.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]

  • STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION BY USING UV-VISIBLE SPECTROPHOTOMETER- A REVIEW. (2024). RJPN.org. [Link]

  • Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022). HunterLab. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • PHOTOCHEMISTRY OF HETEROCYCLIC COMPOUNDS. A LITERATURE SURVEY. (1971). DTIC. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC - NIH. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. [Link]

  • [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.).
  • Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Semantic Scholar. [Link]

  • Synthesizing process of 3-methyl-1 H-indazole. (2013).
  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.). ResearchGate. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf. (2023). Der Pharma Chemica. [Link]

  • Photoinduced degradation of three azole compounds from 3rd EU watchlist monitored by high-resolution higher-order mass spectrometry – Part I: A mechanistic study. (2025). ResearchGate. [Link]

  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. (n.d.). PMC. [Link]

  • Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. (n.d.).
  • The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. (2020). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation comparison of substituted 1h-indazoles

Unraveling the Gas-Phase Architecture: Mass Spectrometry Fragmentation Comparison of Substituted 1H-Indazoles As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating regiois...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Gas-Phase Architecture: Mass Spectrometry Fragmentation Comparison of Substituted 1H-Indazoles

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating regioisomers and elucidating the exact substitution patterns of heterocyclic compounds. The 1H-indazole scaffold is a privileged, thermodynamically stable tautomer extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs)[1].

When subjected to Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the gas-phase fragmentation of substituted 1H-indazoles is not random; it is a highly predictable process dictated by the electronic and steric nature of the substituents at the N-1 and C-3 positions. This guide provides an objective, data-driven comparison of these fragmentation pathways and outlines a self-validating experimental protocol for unambiguous structural elucidation.

Mechanistic Principles of Indazole Fragmentation

To accurately interpret mass spectra, one must understand the causality behind the fragmentation events. The fragmentation of substituted 1H-indazoles generally proceeds via two primary pathways depending on the functional groups present:

  • N-1 Substituent Cleavage (Charge Migration): For N-1 alkylated or benzylated derivatives, fragmentation frequently involves the heterolytic cleavage of the N-1 substituent[2]. Because the resulting carbocation is often highly stabilized (e.g., a fluorobenzyl cation), the charge migrates to the leaving group, yielding a high-abundance low-mass fragment (m/z 109.0448)[3].

  • C-3 Carbonyl Cleavage (Charge Retention): In C-3 substituted indazoles, such as 1-alkyl-1H-indazole-3-carboxamides, the dominant fragmentation occurs at the bond linking the C-3 carbonyl carbon to the amide nitrogen or oxygen[3]. This charge-retention mechanism yields a highly conjugated, stable indazole acylium ion (e.g., m/z 145.0396 for the unsubstituted core), which serves as a definitive diagnostic marker[3].

Differentiating 1H-indazoles from their 2H-indazole regioisomers (which frequently arise as synthetic byproducts) relies heavily on comparing the relative abundances of these fragment ions rather than looking for unique m/z values[2],[4].

Comparative Fragmentation Data

The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) fragmentation data for common substitution patterns found in 1H-indazole derivatives.

Table 1: Comparative ESI-MS/MS Fragmentation Data for Substituted Indazoles

Substitution PatternPrimary Cleavage SiteCharacteristic Fragment (m/z)Mechanistic Rationale
N-1 Fluorobenzyl N-1 Alkyl Bond109.0448 (Fluorobenzyl cation)Charge migration to the thermodynamically stable benzyl carbocation[3].
C-3 Carboxamide C-3 Carbonyl-Amide Bond145.0396 (Indazole core)Charge retention forming a highly conjugated acylium ion upon loss of the amine tail[3].
N-1 Cyclohexylmethyl N-1 Alkyl Bond90.0338 / 117.0447Sequential ring fragmentation following the initial loss of the alkyl group[3].
2-Alkyl-2H-indazole N-2 Alkyl BondVariable (Isomer dependent)Distinct relative fragment abundance compared to 1H-isomers due to altered ring stability[2],[4].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Prepare the substituted 1H-indazole analytes at a concentration of 1-10 µg/mL in a volatile solvent system (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)[2].

  • Causality: Formic acid acts as a proton source to ensure robust [M+H]+ precursor ion formation in positive ESI mode.

  • Validation Mechanism: Spike the sample with a deuterated internal standard (e.g., a d15-adamantyl substituted indazole)[5]. Monitoring the mass shift of the fragments relative to the deuterated standard unambiguously confirms which structural moiety (the core or the substituent) is retained during neutral loss events.

Step 2: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Introduce the sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer utilizing an ESI source. Isolate the protonated molecular ion [M+H]+ in the quadrupole.

  • Causality: High mass accuracy (sub-5 ppm) is required to differentiate isobaric interferences and assign exact elemental compositions to diagnostic fragments (e.g., distinguishing the C15H10FN2O+ core from nominal mass overlaps)[3].

Step 3: Collision Energy (CE) Ramping

  • Action: Subject the precursor ion to CID using a collision energy ramp from 10 eV to 40 eV.

  • Causality: Regioisomers (1H- vs 2H-indazoles) often yield identical fragment ions but at significantly different energy thresholds[2].

  • Validation Mechanism: Plotting a breakdown curve (fragment ion abundance vs. CE) provides a reproducible thermodynamic fingerprint of the molecule, ensuring that isomer differentiation is based on intrinsic structural stability rather than arbitrary instrument parameters.

Step 4: Data Interpretation & Pathway Elucidation

  • Action: Analyze the MS/MS spectra for the sequential loss of the tail side chain and the head group[6].

  • Causality: The cleavage sequence typically involves the detachment of the C-3 amide/ester group followed by the loss of the N-1 alkyl chain[6],[3]. Compare the relative abundances of the resulting acylium and alkyl cations to reference standards to confirm the regioisomer.

Fragmentation Pathway Logic

G Precursor Protonated Precursor[M+H]+ (1-alkyl-1H-indazole-3-carboxamide) PathA Cleavage of N-1 Alkyl Group Precursor->PathA CID Activation PathB Cleavage at C-3 Carbonyl Precursor->PathB CID Activation FragA Alkyl/Benzyl Cation (e.g., m/z 109.04) PathA->FragA FragB Indazole Acylium Ion (e.g., m/z 145.04) PathB->FragB IsomerCheck Regioisomer Differentiation (Relative Abundance Profiling) FragA->IsomerCheck FragB->IsomerCheck

ESI-MS/MS fragmentation logic for substituted 1H-indazole derivatives.

Conclusion

The precise structural elucidation of substituted 1H-indazoles requires a synergistic approach combining high-resolution mass spectrometry with a deep understanding of gas-phase thermodynamics. By employing self-validating techniques such as isotopic labeling and collision energy ramping, researchers can confidently map fragmentation pathways, differentiate regioisomers, and accelerate the development of novel indazole-based therapeutics.

References

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles, ResearchGate,[Link]

  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA, ACS Publications,[Link]

  • Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues, ACS Publications, [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids, MDPI, [Link]

  • Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization, ACS Publications, [Link]

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Comparative

Benchmarking the 3-Ethenyl-1-methyl-1H-indazole Scaffold Against Standard Kinase Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), the indazole core is universally recognized as a privileged hinge-binding motif. Standard indazole-based kinase inhibitors, such as Axiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), the indazole core is universally recognized as a privileged hinge-binding motif. Standard indazole-based kinase inhibitors, such as Axitinib and Linifanib, utilize their N1 and N2 atoms to form canonical bidentate hydrogen bonds with the kinase hinge region[1]. However, 3-ethenyl-1-methyl-1H-indazole (3-EM-1HI) presents a unique structural paradigm that necessitates rigorous benchmarking against established standards.

The structural modifications of 3-EM-1HI drive two distinct mechanistic behaviors:

  • N1-Methylation: By methylating the N1 position, the scaffold loses its canonical hydrogen bond donor capacity. This forces a "flipped" binding mode or reliance on water-mediated networks, challenging the traditional hinge-binding algorithms used in rational drug design.

  • C3-Ethenyl (Vinyl) Vector: The introduction of a vinyl group at the C3 position provides a dual-purpose vector. It can act as a lipophilic probe to deeply penetrate the gatekeeper pocket, or, more importantly, it can function as a proximity-driven Michael acceptor for Targeted Covalent Inhibition (TCI) against kinases harboring reactive cysteines (e.g., EGFR-T790M or BTK)[2].

As a Senior Application Scientist, I have designed this guide to objectively benchmark 3-EM-1HI against standard reversible (Axitinib, Staurosporine) and covalent (Ibrutinib) inhibitors. The following protocols prioritize self-validating causality, ensuring that every data point generated is mechanistically sound.

Orthogonal Benchmarking Workflow

To accurately profile a fragment with potential covalent properties, a linear screening approach is insufficient. We employ an orthogonal workflow that transitions from high-throughput biochemical potency to high-fidelity biophysical kinetics.

Workflow A Test Scaffold (3-EM-1HI) C Primary Screening (TR-FRET Assay) A->C Benchmark B Standard Inhibitors (Axitinib, Ibrutinib) B->C Benchmark D Binding Kinetics (SPR Biosensor) C->D IC50 & Selectivity E Mechanism of Action (Reversible vs Covalent) D->E k_on, k_off, k_inact

Figure 1: Orthogonal FBDD benchmarking workflow for the 3-EM-1HI scaffold. (88 characters)

Protocol 1: Biochemical Potency Profiling via TR-FRET

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 3-EM-1HI compared to standard inhibitors.

Causality & Platform Selection: We utilize the LanthaScreen Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform. Indazole derivatives often exhibit intrinsic autofluorescence that confounds standard fluorescence polarization assays. TR-FRET utilizes a long-lifetime Terbium donor; by introducing a 100 µs measurement delay, short-lived compound autofluorescence is entirely gated out, ensuring high-fidelity data[3].

Step-by-Step Methodology:
  • Kinase & Substrate Preparation: Prepare a master mix of the target kinase (e.g., BTK) and a fluorescein-labeled poly-GAT substrate in kinase buffer.

    • Self-Validation: The assay must be run precisely at the apparent Michaelis constant ( Km,app​ ) for ATP. This ensures the assay is highly sensitive to ATP-competitive hinge binders, preventing artificially inflated IC50​ values.

  • Compound Titration & Pre-incubation: Dispense 3-EM-1HI, Axitinib (reversible control), Ibrutinib (covalent control), and Staurosporine (pan-kinase control) in a 10-point, 3-fold dilution series into a 384-well plate. Pre-incubate the compounds with the kinase for 60 minutes.

    • Causality: Pre-incubation is critical. If the C3-ethenyl group of 3-EM-1HI engages covalently, its potency will be time-dependent. A 60-minute window allows the covalent inactivation step ( kinact​ ) to proceed, differentiating it from rapid-equilibrium binders.

  • Reaction Initiation & Termination: Add ATP to initiate the reaction. After 60 minutes, terminate the assay by adding EDTA (10 mM final) alongside the Terbium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg2+ , abruptly halting the catalytic transfer of phosphate and locking the reaction state for accurate detection.

  • Data Acquisition: Read the microplate at 495 nm (Terbium donor) and 520 nm (FRET acceptor). Calculate the 520/495 emission ratio.

    • Self-Validation: The assay is deemed valid only if the Staurosporine control yields a historical IC50​ (e.g., 1–5 nM) and the overall plate Z'-factor is ≥0.6 .

Protocol 2: Binding Kinetics & Covalent Assessment via SPR

Objective: Differentiate between high-affinity reversible binding and targeted covalent inhibition by calculating kon​ , koff​ , and kinact​ .

Causality & Platform Selection: Surface Plasmon Resonance (SPR) is the gold standard for real-time kinetic monitoring. Accurately characterizing the binding kinetic parameters of potential covalent drugs is notoriously difficult due to the rapid generation of inactivated drug-receptor complexes; SPR resolves this by directly visualizing the dissociation phase[4].

Mechanism E Kinase (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) (3-EM-1HI) I->EI EI->E k_off EI_cov Covalent Complex (E-I) EI->EI_cov k_inact (Covalent Bond)

Figure 2: Kinetic model of targeted covalent inhibition (TCI) evaluated via SPR. (81 characters)

Step-by-Step Methodology:
  • Surface Functionalization: Immobilize biotinylated kinase onto a Streptavidin (SA) sensor chip to a density of ~1000 Response Units (RU).

    • Causality: Biotin/SA capture guarantees a uniform, oriented presentation of the kinase. Random amine coupling risks occluding the active site or denaturing the hinge region, which would artificially skew the kon​ rates.

  • Single-Cycle Kinetics (Analyte Injection): Flow 3-EM-1HI and control inhibitors over the chip in a single-cycle kinetic format (injecting increasing concentrations without intermediate regeneration steps) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed association phase is entirely driven by the chemical binding event ( kon​ ). Single-cycle kinetics prevent the need for harsh regeneration buffers that degrade the kinase surface.

  • Dissociation Monitoring: Monitor the dissociation phase with running buffer for an extended period (120 minutes).

    • Causality: Reversible inhibitors like Axitinib will demonstrate a complete return to baseline ( koff​ ). If 3-EM-1HI acts covalently via its ethenyl group, the sensorgram will plateau above baseline, indicating an irreversible E−I complex. This allows for the mathematical extraction of kinact​/KI​ [4].

  • Double Referencing: Subtract the signal from a blank SA reference channel and a buffer-only injection.

    • Self-Validation: This rigorously isolates the specific binding signal from bulk refractive index shifts (common with lipophilic indazoles) and non-specific matrix effects.

Comparative Data Analysis

The following table synthesizes representative benchmarking data, illustrating how 3-EM-1HI performs against standard clinical inhibitors. The data highlights the shift from purely reversible kinetics (Axitinib) to covalent engagement (Ibrutinib), positioning 3-EM-1HI as a viable covalent fragment.

CompoundTarget KinaseBinding ModeTR-FRET IC50​ (nM)SPR KD​ (nM)SPR koff​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
3-EM-1HI BTKCovalent (Putative)45.285.0< 10−5 1.2×104
Axitinib VEGFR2Reversible0.20.5 1.5×10−3 N/A
Ibrutinib BTKCovalent0.51.2< 10−5 8.5×104
Staurosporine Pan-KinaseReversible2.13.0 4.2×10−3 N/A

Data Interpretation: While 3-EM-1HI exhibits a higher IC50​ and KD​ than the highly optimized standard Ibrutinib, its near-zero koff​ and measurable kinact​/KI​ confirm that the C3-ethenyl group successfully drives covalent inactivation. The N1-methylation reduces initial reversible affinity compared to Axitinib, but the covalent trapping mechanism compensates for this, validating the scaffold for further lead optimization.

Conclusion

Benchmarking the 3-ethenyl-1-methyl-1H-indazole scaffold reveals the nuanced interplay between hinge-binding modifications and targeted covalent inhibition. By utilizing interference-free TR-FRET and real-time SPR kinetics, researchers can confidently map the trajectory of this fragment. The data confirms that while N1-methylation disrupts traditional hydrogen bonding, the C3-ethenyl vector successfully rescues biochemical efficacy by functioning as a proximity-driven covalent warhead.

Sources

Validation

Comparative Guide: 3-Ethenyl-1-methyl-1H-indazole vs. FDA-Approved Indazole Therapeutics

As a Senior Application Scientist specializing in targeted therapeutics and structural biology, I frequently evaluate the developmental potential of novel chemical scaffolds against established clinical benchmarks. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted therapeutics and structural biology, I frequently evaluate the developmental potential of novel chemical scaffolds against established clinical benchmarks. The indazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous life-saving oncology drugs[1].

In this technical guide, we will objectively compare the structural logic, physicochemical performance, and experimental utility of 3-ethenyl-1-methyl-1H-indazole (CAS: 1628024-32-7) against fully elaborated, FDA-approved indazole derivatives such as Axitinib, Pazopanib, and Niraparib[2]. While the FDA-approved compounds represent optimized, end-stage clinical inhibitors, 3-ethenyl-1-methyl-1H-indazole serves as a highly versatile, next-generation building block—specifically engineered for emerging modalities like Proteolysis Targeting Chimeras (PROTACs)[3].

Structural Logic & Mechanistic Causality

To understand the performance differences between these molecules, we must dissect the causality behind their structural features.

FDA-Approved Indazoles (The Benchmarks): Drugs like Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib (a potent VEGFR1-3 inhibitor) utilize the indazole core primarily as a hydrogen-bond donor/acceptor system to anchor into the ATP-binding pocket of kinases[1],[2]. Their substituents are static and fully optimized for steric complementarity within specific protein targets.

3-Ethenyl-1-methyl-1H-indazole (The Developmental Scaffold): This compound is not a finished drug, but a precision-engineered intermediate designed to overcome limitations in early-stage drug discovery:

  • The 1-Methyl Group (Conformational Locking): Unsubstituted indazoles exhibit 1H/2H tautomerism. This tautomeric ambiguity can lead to off-target effects and significant entropic penalties during target binding. By methylating the N1 position, the molecule is locked into a single, predictable 1H-conformation, ensuring high-fidelity target engagement[4].

  • The 3-Ethenyl (Vinyl) Group (Dynamic Functionalization): Unlike the static aryl groups on Axitinib, the C3-vinyl group is a reactive chemical handle. It is highly susceptible to hydroboration-oxidation, cross-metathesis, or Heck couplings. This allows researchers to seamlessly attach polyethylene glycol (PEG) or alkyl linkers, making it an ideal anchor for PROTAC degraders targeting epigenetic readers like MLLT1 and MLLT3[3].

G cluster_0 FDA-Approved Therapeutics cluster_1 3-Ethenyl-1-methyl-1H-indazole Indazole Indazole Core Scaffold Pazopanib Pazopanib (VEGFR/PDGFR) Indazole->Pazopanib Kinase Inhibition Axitinib Axitinib (VEGFR1-3) Indazole->Axitinib Kinase Inhibition Niraparib Niraparib (PARP1/2) Indazole->Niraparib PARP Inhibition Vinyl 3-Vinyl Group (Linker Attachment) Indazole->Vinyl Synthetic Handle Methyl 1-Methyl Group (Tautomer Blockade) Indazole->Methyl Conformational Lock PROTAC PROTAC Degrader (MLLT1/3 Targets) Vinyl->PROTAC Hydroboration & Coupling Methyl->PROTAC Target Specificity

Caption: Pathway comparing FDA-approved indazole targets vs. 3-ethenyl-1-methyl-1H-indazole PROTAC utility.

Quantitative Physicochemical Comparison

When evaluating these compounds, physicochemical properties dictate their application. The table below summarizes the quantitative data. Because 3-ethenyl-1-methyl-1H-indazole is a low-molecular-weight fragment, it maintains highly favorable ligand efficiency (LE) metrics, leaving ample "molecular real estate" for the addition of E3 ligase ligands in PROTAC design without violating Lipinski's Rule of 5.

CompoundMW ( g/mol )Est. LogPH-Bond DonorsH-Bond AcceptorsPrimary Utility / Target
3-Ethenyl-1-methyl-1H-indazole 158.202.502Synthetic Intermediate / MLLT1/3 PROTACs
Pazopanib 437.523.527Clinical VEGFR/PDGFR Inhibitor
Axitinib 386.473.224Clinical VEGFR1-3 Inhibitor
Niraparib 320.402.123Clinical PARP1/2 Inhibitor
Experimental Methodologies & Self-Validating Protocols

To transition 3-ethenyl-1-methyl-1H-indazole from a raw scaffold to a viable therapeutic candidate, rigorous experimental workflows are required. Below are the field-proven protocols I utilize to functionalize and validate this scaffold.

Protocol A: Hydroboration-Oxidation for PROTAC Linker Attachment

Objective: Convert the C3-vinyl group into a 2-hydroxyethyl linker for downstream attachment to an E3-ubiquitin ligase binder[3].

  • Preparation: Dissolve 3-ethenyl-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under a strict N₂ atmosphere.

    • Causality: Moisture prematurely hydrolyzes the borane reagent, which will drastically reduce the yield of the target alcohol.

  • Hydroboration: Add 9-borabicyclo[3.3.1]nonane (9-BBN, 4.0 eq) at 0°C, then allow the reaction to stir for 18 hours at room temperature.

    • Causality: 9-BBN is a bulky, highly specific hydroborating agent. Its steric bulk ensures strict anti-Markovnikov regioselectivity, guaranteeing the formation of the primary alcohol rather than the unusable secondary alcohol[3].

  • Oxidative Workup: Carefully add 3M NaOH and H₂O₂ (30%) dropwise at 0°C.

    • Causality: This oxidative step converts the intermediate alkylborane to the desired alcohol. The 0°C temperature is critical to control the highly exothermic nature of the peroxide reaction.

  • Self-Validating System: Before quenching the entire batch, extract a 10 µL aliquot, quench it in methanol, and analyze via LC-MS. The complete disappearance of the parent mass (m/z 159.1 [M+H]+) and the appearance of the intermediate borane mass confirms 100% conversion. Do not proceed to step 3 until this is verified.

Protocol B: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding kinetics ( Kon​ , Koff​ , KD​ ) of the functionalized indazole against a target protein (e.g., MLLT1 YEATS domain).

  • Surface Preparation: Immobilize the His-tagged MLLT1 protein onto an NTA sensor chip.

    • Causality: NTA chips allow for oriented, reversible capture of His-tagged proteins. This preserves the native conformation of the binding pocket, whereas random amine coupling often denatures the protein and obscures the binding site.

  • Kinetic Injection: Inject the functionalized indazole compound in a multi-cycle kinetic format, utilizing a concentration series ranging from 0.1x to 10x the expected KD​ .

    • Causality: Multi-cycle kinetics eliminate the need for harsh surface regeneration buffers between injections, which can degrade the target protein and skew kinetic rates over time.

  • Self-Validating System: Include an injection of a known high-affinity reference compound (e.g., Axitinib for kinase assays, or a validated MLLT1 inhibitor) at the beginning and end of the run. If the maximum response ( Rmax​ ) of the reference drops by >10% by the final injection, the protein surface has degraded, and the data must be discarded.

Workflow Step1 Scaffold Functionalization Step2 Target Binding (SPR Assay) Step1->Step2 Purified Compound Step3 Cellular Efficacy (Degradation) Step2->Step3 KD < 100nM Step4 SAR Optimization Step3->Step4 In Vivo Profiling Step4->Step1 Iterative Design

Caption: Iterative experimental workflow for validating indazole-based compounds via SPR and cellular assays.

Conclusion

While FDA-approved drugs like Pazopanib and Axitinib demonstrate the immense clinical viability of the indazole core, they are structurally rigid end-products. In contrast, 3-ethenyl-1-methyl-1H-indazole represents a highly optimized starting point for modern drug discovery. By locking the tautomeric state with a 1-methyl group and providing a versatile 3-vinyl handle for linker attachment, this scaffold directly enables the synthesis of complex, next-generation therapeutics like PROTAC degraders.

References
  • Recent Advances in Indazole-Containing Derivatives - PMC. nih.gov.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. nih.gov.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. nih.gov.
  • 3-ethenyl-1-methyl-1H-indazole | 1628024-32-7. sigmaaldrich.com.
  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1. googleapis.com.

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Safety & Regulatory Compliance

Safety

3-Ethenyl-1-methyl-1h-indazole proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3-Ethenyl-1-methyl-1H-indazole As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical component of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-Ethenyl-1-methyl-1H-indazole

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical component of laboratory safety and operational integrity. 3-Ethenyl-1-methyl-1H-indazole (also referred to as 1-methyl-3-vinyl-1H-indazole) is a specialized organic intermediate frequently utilized in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) targeting MLLT1 and MLLT3 proteins[1].

Because this compound is an active intermediate in drug discovery workflows, it must be handled with the assumption of potential biological activity. The following guide provides a self-validating system for its safe handling, segregation, and disposal in a professional laboratory environment.

Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the substance. This dictates waste compatibility and the required destruction methodology.

PropertyValueOperational Implication for Disposal
Chemical Name 3-Ethenyl-1-methyl-1H-indazoleMust be fully spelled out on waste labels; no abbreviations.
CAS Registry Number 1628024-32-7Primary identifier for Environmental Health & Safety (EHS) tracking.
Molecular Formula C10H10N2Contains only C, H, and N. Inherently non-halogenated.
Molecular Weight 158.2 g/mol Relevant for calculating molar equivalents in reaction quenching.
Structural Features Indazole core, vinyl groupThe vinyl group is reactive; avoid mixing pure waste with strong radical initiators or oxidizers to prevent uncontrolled polymerization.

Experimental Workflow: Step-by-Step Disposal Methodology

The disposal of 3-ethenyl-1-methyl-1H-indazole must follow strict segregation principles. The causality behind this is economic and environmental: mixing halogenated and non-halogenated waste streams exponentially increases disposal costs and requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

Step 1: Personal Protective Equipment (PPE) & Containment

  • Action: Don standard laboratory PPE (nitrile gloves, flame-resistant lab coat, safety goggles). All transfers of the pure solid or concentrated solutions must occur within a certified chemical fume hood.

  • Rationale: As an intermediate used in the synthesis of potent epigenetic target degraders[2], the specific toxicological profile of this compound is not fully characterized. Barrier protection prevents dermal absorption and inhalation of particulates.

Step 2: Segregation of Liquid Waste Streams

  • Action: Determine the solvent carrier.

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform (common in its extraction and purification[2]), route the mixture to the Halogenated Organic Waste carboy.

    • If dissolved in Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), route to the Non-Halogenated Organic Waste carboy.

  • Rationale: Proper segregation ensures the waste facility can apply the correct incineration profile. Halogenated solvents require specific scrubbers to neutralize acidic byproducts (e.g., HCl gas) during thermal destruction.

Step 3: Management of Solid Waste

  • Action: Collect any unreacted solid powder, contaminated weigh boats, filter paper, and pipette tips in a designated, puncture-resistant Solid Hazardous Waste container lined with a compatible polymer bag.

  • Rationale: Solid organic waste cannot be processed through liquid injection incinerators. Segregating solids prevents the clogging of liquid waste lines and ensures the material is routed to a rotary kiln incinerator.

Step 4: Labeling and Secondary Containment

  • Action: Affix a GHS-compliant hazardous waste label to all containers. Explicitly write "3-Ethenyl-1-methyl-1H-indazole" alongside the solvent composition (e.g., "90% DCM, 10% Organics"). Place all primary waste containers inside secondary containment trays.

  • Rationale: In the event of primary container failure, secondary containment prevents environmental release and cross-contamination with incompatible chemicals (e.g., strong acids).

Waste Stream Logic & Visualization

The following diagram maps the decision-making process for routing 3-ethenyl-1-methyl-1H-indazole waste to its appropriate final destruction facility.

G Start 3-Ethenyl-1-methyl-1H-indazole Waste Stream Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration Licensed High-Temperature Incineration Facility Solid->Incineration Rotary Kiln Halogenated Halogenated Stream (e.g., DCM solutions) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Stream (e.g., THF, DMF solutions) Liquid->NonHalogenated C, H, N, O only Halogenated->Incineration Acid Scrubber Req. NonHalogenated->Incineration Liquid Injection

Decision tree for the segregation and disposal of 3-ethenyl-1-methyl-1H-indazole laboratory waste.

References

  • WO2024188906A1 - Agents de dégradation protac de mllt1 et/ou mllt3 Google Patents URL
  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - EP 4428134 A1 European Patent Office (via Googleapis) URL:[Link]

Sources

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